1-(5-Chlorothiophene-2-carbonyl)piperazine
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMCZYNIBMYRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(5-Chlorothiophene-2-carbonyl)piperazine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
This compound is a derivative of piperazine and 5-chlorothiophene-2-carboxylic acid. The core structure consists of a piperazine ring acylated at one of the nitrogen atoms with a 5-chlorothiophene-2-carbonyl group.
Chemical Structure:
Molecular Formula: C₉H₁₁ClN₂OS
IUPAC Name: (4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl)
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound (Predicted) | 5-Chlorothiophene-2-carbonyl chloride |
| CAS Number | Not available | 42518-98-9[1][2][3][4][5][6][7] |
| Molecular Weight | 230.71 g/mol | 181.04 g/mol [1][2][6][7] |
| Appearance | Likely a solid | Colorless to light yellow liquid[7] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcohols. Limited solubility in water. | Slightly soluble in water[1][7] |
| Stability | Stable under normal conditions. | Moisture sensitive. |
Synthesis
The primary and most direct method for the synthesis of this compound is the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride.[8] This reaction involves the nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond.
Synthesis of the Precursor: 5-Chlorothiophene-2-carbonyl chloride
The key precursor, 5-chlorothiophene-2-carbonyl chloride, is typically synthesized via the chlorination of 5-chlorothiophene-2-carboxylic acid.
Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorothiophene-2-carboxylic acid in anhydrous dichloromethane under an inert atmosphere.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. Alternatively, if using oxalyl chloride, add it dropwise with a catalytic amount of DMF.
-
The reaction mixture is then typically heated to reflux and stirred for several hours until the reaction is complete.[9] The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂) and by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
After completion, the excess thionyl chloride and the solvent are removed under reduced pressure to yield crude 5-chlorothiophene-2-carbonyl chloride.
-
The product can be purified by distillation under reduced pressure to obtain a colorless to light yellow liquid.[10][11]
Logical Workflow for Precursor Synthesis:
Caption: Synthesis workflow for 5-Chlorothiophene-2-carbonyl chloride.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
This is a general procedure for the acylation of piperazine.
Materials:
-
5-Chlorothiophene-2-carbonyl chloride
-
Piperazine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve piperazine (typically in excess to act as both reactant and base, or with an added non-nucleophilic base) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool the solution in an ice bath.
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in anhydrous dichloromethane to the piperazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Logical Workflow for Final Product Synthesis:
Caption: Synthesis workflow for this compound.
Potential Biological and Pharmacological Properties
While specific studies on the biological activity of this compound are not widely published, the piperazine moiety is a well-known pharmacophore present in numerous drugs with a wide range of activities. Derivatives of piperazine have been reported to exhibit various pharmacological effects, including but not limited to:
-
Antimicrobial and Antifungal Activity: Many piperazine derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.
-
Anticancer Activity: Certain piperazine-containing compounds have shown promise as anticancer agents.
-
Central Nervous System (CNS) Activity: The piperazine ring is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.
A recent study on a series of (E)-5-(4-(5-chlorothiophene-2-carbonyl) piperazin-1-yl)-N'-(substituted methylene) benzofuran-2-carbohydrazide derivatives, which contain the this compound core, has highlighted their potential as antimicrobial agents. This suggests that the core structure itself may contribute significantly to the observed biological activity. Further research, including molecular docking and in-vitro assays, is necessary to fully elucidate the therapeutic potential and mechanism of action of this compound and its derivatives.
Signaling Pathway Hypothesis (General Antimicrobial Action):
The antimicrobial action of such compounds could potentially involve various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. A hypothetical signaling pathway for a potential antimicrobial effect is illustrated below.
References
- 1. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 2. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 [sigmaaldrich.com]
- 3. 5-Chlorothiophene-2-carbonyl chloride Online | 5-Chlorothiophene-2-carbonyl chloride Manufacturer and Suppliers [scimplify.com]
- 4. Synthonix, Inc > 42518-98-9 | 5-Chlorothiophene-2-carbonyl chloride [synthonix.com]
- 5. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | CAS 42518-98-9 [matrix-fine-chemicals.com]
- 6. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 9. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 10. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 11. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
Technical Guide: 1-(5-Chlorothiophene-2-carbonyl)piperazine
CAS Number: 864815-96-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential pharmacological relevance, presenting data in a structured format for ease of reference and comparison.
Chemical and Physical Properties
This compound is a derivative of piperazine and 5-chlorothiophene-2-carboxylic acid. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its constituent parts and related structures. The table below summarizes key computed and expected properties.
| Property | Value | Source |
| CAS Number | 864815-96-3 | [1] |
| Molecular Formula | C₉H₁₁ClN₂OS | Inferred |
| Molecular Weight | 230.71 g/mol | Inferred |
| IUPAC Name | (5-chlorothiophen-2-yl)(piperazin-1-yl)methanone | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred |
| InChI | InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 | [1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride. This reaction is a standard method for forming amide bonds.
Synthesis of the Precursor: 5-Chlorothiophene-2-carbonyl chloride (CAS: 42518-98-9)
The key precursor, 5-chlorothiophene-2-carbonyl chloride, is typically synthesized from 5-chlorothiophene-2-carboxylic acid.
Experimental Protocol: Chlorination of 5-Chlorothiophene-2-carboxylic acid
-
Materials: 5-Chlorothiophene-2-carboxylic acid, thionyl chloride (SOCl₂), non-polar solvent (e.g., toluene or dichloromethane), N,N-dimethylformamide (DMF) (catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorothiophene-2-carboxylic acid (1 equivalent) in a non-polar solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.1-1.3 equivalents) to the suspension at a controlled temperature, typically below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 10-30 minutes.
-
Heat the reaction mixture to reflux for 1-3 hours, or until the evolution of gas ceases.
-
After cooling, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude 5-chlorothiophene-2-carbonyl chloride.
-
The product can be purified by vacuum distillation.
-
Synthesis of this compound
Experimental Protocol: Acylation of Piperazine
-
Materials: 5-Chlorothiophene-2-carbonyl chloride, piperazine, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine, or an excess of piperazine) to neutralize the HCl byproduct.
-
Procedure:
-
Dissolve piperazine (2-3 equivalents to act as both reactant and base, or 1 equivalent with an external base) in the chosen solvent in a reaction flask, and cool the mixture in an ice bath.
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1 equivalent) in the same solvent to the piperazine solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the hydrochloride salt and any unreacted piperazine.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Synthesis Workflow
Spectroscopic Data and Characterization
-
¹H NMR: Signals corresponding to the protons on the thiophene ring and the piperazine ring. The thiophene protons would appear as doublets in the aromatic region, while the piperazine protons would appear as multiplets in the aliphatic region.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the piperazine ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (230.71 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the amide carbonyl group.
Biological Activity and Potential Applications
Piperazine derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The incorporation of a thiophene ring, a common scaffold in medicinal chemistry, can modulate the biological activity of the piperazine core.
The 5-chlorothiophene-2-carbonyl moiety is a key component of the anticoagulant drug Rivaroxaban . In Rivaroxaban, this group serves as an important structural element for binding to its target, Factor Xa.
Potential Signaling Pathways and Drug Development
Given the structural similarities to known pharmacologically active agents, this compound could be investigated for its potential to interact with various biological targets.
Hypothesized Mechanism of Action
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activity and mechanism of action of this compound. Its structural components suggest that it could be a valuable building block for the synthesis of novel therapeutic agents.
Safety Information
The safety data for this compound is not well-established. However, based on its precursor, 5-chlorothiophene-2-carbonyl chloride, which is corrosive and causes severe skin burns and eye damage, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or safety advice. All chemical handling should be performed by trained professionals in accordance with established safety protocols.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(5-Chlorothiophene-2-carbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-(5-Chlorothiophene-2-carbonyl)piperazine. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. This document outlines the available spectroscopic data (NMR, IR, and MS) and provides a detailed experimental protocol for its preparation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the precursor, 5-chlorothiophene-2-carbonyl chloride, in a solution of deuterated chloroform (CDCl₃) and chlorobenzene (PhCl), exhibits two doublets in the aromatic region at δ = 7.99 ppm (d, J = 4 Hz, 1H) and δ = 6.86 ppm (d, J = 4 Hz, 1H)[1]. Upon reaction with piperazine, the piperazine protons would introduce new signals. The protons on the piperazine ring are expected to appear as broad singlets or multiplets in the range of 2.5-4.0 ppm. The exact chemical shifts would depend on the solvent and the conformational dynamics of the piperazine ring.
¹³C NMR: The carbon NMR spectrum of 5-chlorothiophene-2-carbonyl chloride shows signals at δ = 158.8, 143.3, 137.6, 135.2, and 128.3 ppm. For this compound, the carbonyl carbon would shift slightly, and new peaks corresponding to the piperazine carbons would appear in the range of 40-50 ppm.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.7 (d, 1H) | Thiophene H |
| ~7.0 (d, 1H) | Thiophene H |
| ~3.8 (br s, 4H) | Piperazine CH₂ |
| ~3.0 (br s, 4H) | Piperazine CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. This is a shift from the higher wavenumber (~1750-1800 cm⁻¹) of the acid chloride precursor. Other characteristic peaks would include C-H stretching vibrations of the thiophene and piperazine rings around 2850-3000 cm⁻¹, and C-N stretching vibrations.
| IR Absorption (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| 2850-3000 | C-H stretch (thiophene, piperazine) |
| 1630-1680 | C=O stretch (amide) |
| 1400-1500 | C=C stretch (thiophene) |
| 1000-1300 | C-N stretch |
Mass Spectrometry (MS)
The mass spectrum of 5-chlorothiophene-2-carbonyl chloride shows a major peak at m/z 145 and a secondary peak at m/z 147, corresponding to the isotopic pattern of chlorine[2]. For this compound, the molecular ion peak (M⁺) would be expected at m/z 229.04, with an M+2 peak of approximately one-third the intensity, characteristic of the chlorine isotope. Common fragmentation patterns for piperazine derivatives involve the cleavage of the piperazine ring.
| Mass Spectrometry (Predicted) | |
| m/z | Assignment |
| 229.04 | [M]⁺ |
| 231.04 | [M+2]⁺ |
| 145/147 | [5-chlorothiophene-2-carbonyl]⁺ fragment |
| 85 | [piperazine]⁺ fragment |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride[2]. A typical experimental procedure is as follows:
Materials:
-
5-Chlorothiophene-2-carbonyl chloride
-
Piperazine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the piperazine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
References
Unlocking the Therapeutic Potential of Thiophene-Piperazine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of thiophene and piperazine rings has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities of these promising molecules. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex biological and chemical processes to facilitate further research and development in this exciting area of medicinal chemistry.
Anticancer Activity: Targeting Key Signaling Pathways
Thiophene-piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical kinases, induction of apoptosis, and cell cycle arrest.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of various thiophene-piperazine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
Table 1: Cytotoxicity of Thiophene-Piperazine Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 17i | HCT116 | 4.82 ± 0.80 | [1] |
| 18i | A549 | 1.43 ± 0.08 | [1] |
| 21a | H1299 | 0.0125 | [2] |
| 3b | HepG2 | 3.105 ± 0.14 | [3] |
| 3b | PC-3 | 2.15 ± 0.12 | [3] |
| 4c | HepG2 | 3.023 ± 0.11 | [3] |
| 4c | PC-3 | 3.12 ± 0.15 | [3] |
| 3n | MDA-MB-231 | 5.55 ± 0.56 | [4] |
| Vd | HCT-116 | Not Specified | |
| Ve | HCT-116 | Not Specified | |
| TP 5 | HepG2, SMMC-7721 | Potent | [5] |
Table 2: Kinase Inhibitory Activity of Thiophene-Piperazine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 18i | EGFR | 42.3 | [1] |
| 21a | EGFR | 0.47 | [2] |
| 21a | HER2 | 0.14 | [2] |
| 4c | VEGFR-2 | 75 | [3] |
| 3b | VEGFR-2 | 126 | [3] |
| 4c | AKT | 4600 | [3] |
| 3b | AKT | 6960 | [3] |
| Vd | VEGFR-2 | 570 | |
| Ve | VEGFR-2 | Not Specified |
Signaling Pathways in Anticancer Activity
Thiophene-piperazine compounds often exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two prominent targets.
Figure 1: Inhibition of the EGFR signaling pathway.
Figure 2: Inhibition of the VEGFR-2 signaling pathway.
Antimicrobial Activity: A Broad Spectrum of Action
Thiophene-piperazine derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens, making them promising candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentrations (MIC) of thiophene-piperazine compounds against various bacterial and fungal strains.
Table 3: Antibacterial Activity of Thiophene-Piperazine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4b, 4d, 5a, 5b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | Good activity at 40 µg/mL | [6] |
| 5l | Various pathogens | Comparable to Ciprofloxacin | [7] |
| 4 | S. aureus | 16 | [8] |
| 6c | S. aureus | 16 | [8] |
| 6d | S. aureus | 16 | [8] |
| 6d | B. subtilis | 16 | [8] |
| 7b | B. subtilis | 16 | [8] |
| 6c | E. coli | 8 | [8] |
| 308 | MRSA | 2 | [9] |
| 327 | MRSA | 2 | [9] |
| 328 | MRSA | 2 | [9] |
| 336 | MRSA | 8 | [9] |
| 308 | S. aureus | 2 | [9] |
| 327 | S. aureus | 4 | [9] |
| 328 | S. aureus | 2 | [9] |
| 336 | S. aureus | 32 | [9] |
| 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [10] |
| 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [10] |
| 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [10] |
| 4 | Colistin-Resistant E. coli | 8 (MIC50) | [10] |
| 5 | Colistin-Resistant E. coli | 32 (MIC50) | [10] |
| 8 | Colistin-Resistant E. coli | 32 (MIC50) | [10] |
Table 4: Antifungal Activity of Thiophene-Piperazine Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 4a, 4d, 4e, 5c, 5e | Aspergillus niger, Penicillium notatum, Aspergillus fumigates, Candida albicans | Significant activity at 40 µg/mL | [6] |
| 5c | Candida albicans | Superior to Fluconazole | [7] |
| 2AT | Fluconazole-resistant Candida spp. | 100-200 | [11] |
Antiviral and CNS Activities
Beyond their anticancer and antimicrobial properties, thiophene-piperazine compounds have shown potential as antiviral agents and modulators of the central nervous system.
Quantitative Antiviral and CNS Activity Data
Table 5: Antiviral Activity of Thiophene-Piperazine Derivatives
| Compound ID | Virus | EC50 (µM) | Reference |
| Hit 1 | EBOV-GP-pseudotypes | 5.91 | [12] |
| 47-60 (active) | EBOV-GP-pseudotypes | 3.53 - 9.70 | [12] |
| 15a | HIV-1 (WT) | 0.00175 | [13] |
| 15a | HIV-1 (L100I) | 0.00284 | [13] |
| 15a | HIV-1 (K103N) | 0.00127 | [13] |
| 15a | HIV-1 (Y181C) | 0.00538 | [13] |
| 15a | HIV-1 (Y188L) | 0.00796 | [13] |
| 15a | HIV-1 (E138K) | 0.00428 | [13] |
| 15a | HIV-1 (F227L/V106A) | 0.00376 | [13] |
| 15a | HIV-1 (RES056) | 0.0158 | [13] |
Table 6: CNS Receptor Binding Affinity of Thiophene-Piperazine Derivatives
| Compound ID | Receptor | Kᵢ (nM) | Selectivity (D₃ vs. D₂) | Reference |
| 6a | D₃ | 1.4 | >450-fold | [14] |
Synthesis of Thiophene-Piperazine Derivatives
The synthesis of these bioactive molecules often involves multi-step reactions. A common strategy involves the initial synthesis of a thiophene-containing intermediate, followed by its coupling with a suitable piperazine derivative.
Figure 3: General synthetic workflow.
A more specific example is the synthesis of pyrimidine-incorporated piperazine derivatives, which often starts from thiophene-substituted chalcones.
Figure 4: Synthesis of pyrimidine-piperazine derivatives.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of thiophene-piperazine compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene-piperazine compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Figure 5: MTT assay workflow.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Compound Dilution: Prepare serial two-fold dilutions of the thiophene-piperazine compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Kinase Inhibition Assay (EGFR/VEGFR-2)
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
General Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide), and the thiophene-piperazine compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: Determine the IC50 value of the compound.
Apoptosis and Cell Cycle Analysis
Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cell Cycle Analysis: Propidium iodide (PI) staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
The thiophene-piperazine scaffold represents a privileged structure in medicinal chemistry, with demonstrated potential across multiple therapeutic areas. The data summarized in this guide highlight the promising anticancer, antimicrobial, antiviral, and CNS activities of these compounds. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action, particularly the identification of novel molecular targets and signaling pathways, will be crucial for their successful translation into clinical candidates. The detailed experimental protocols and visualized data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel thiophene-piperazine-based therapeutics.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of benzylidene-thiophene derivatives [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. ijcmas.com [ijcmas.com]
- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into 1-(5-Chlorothiophene-2-carbonyl)piperazine and its Analogs: A New Frontier in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents targeting central nervous system (CNS) disorders has led to the extensive exploration of heterocyclic scaffolds. Among these, the piperazine moiety has emerged as a privileged structure in neuropharmacology, forming the core of numerous approved drugs with antipsychotic, antidepressant, and anxiolytic properties.[1][2] When coupled with a thiophene ring, a bioisostere of the benzene ring, the resulting thiophene-piperazine derivatives present a promising chemical space for the development of next-generation therapeutics. This technical guide provides a comprehensive literature review of 1-(5-chlorothiophene-2-carbonyl)piperazine and its analogs, focusing on their synthesis, biological activity as potent dopamine D2 and serotonin 5-HT2A receptor antagonists, and the experimental methodologies employed in their evaluation.
The therapeutic efficacy of atypical antipsychotics is largely attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] This dual action is believed to be responsible for their improved side-effect profile compared to typical antipsychotics, particularly the reduced incidence of extrapyramidal symptoms. The 5-chlorothiophene-2-carbonyl moiety serves as a key pharmacophoric element, and its combination with a piperazine linker allows for systematic structural modifications to fine-tune the pharmacological profile of the resulting analogs.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs typically follows a convergent synthetic strategy, centered around the acylation of a substituted piperazine with 5-chlorothiophene-2-carbonyl chloride.
General Synthetic Pathway
Caption: General synthetic route for this compound analogs.
Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
A common method for the preparation of the key acyl chloride intermediate is the reaction of 5-chlorothiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
Materials:
-
5-chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or toluene
Procedure:
-
To a solution of 5-chlorothiophene-2-carboxylic acid in anhydrous DCM, a catalytic amount of DMF is added.
-
Thionyl chloride (1.5-2.0 equivalents) is added dropwise to the solution at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or gently refluxed until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which is often used in the next step without further purification.[4]
Experimental Protocol: General Procedure for the Synthesis of 1-(5-Chlorothiophene-2-carbonyl)-4-arylpiperazines
Materials:
-
5-chlorothiophene-2-carbonyl chloride
-
Appropriately substituted 1-arylpiperazine
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM) or acetonitrile
Procedure:
-
To a solution of the substituted 1-arylpiperazine in anhydrous DCM, a base such as triethylamine (1.5-2.0 equivalents) is added, and the mixture is stirred at 0 °C.
-
A solution of 5-chlorothiophene-2-carbonyl chloride in anhydrous DCM is added dropwise to the piperazine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-(5-chlorothiophene-2-carbonyl)-4-arylpiperazine analog.[5][6]
Biological Activity and Structure-Activity Relationships (SAR)
The primary targets for the antipsychotic activity of these compounds are the dopamine D2 and serotonin 5-HT2A receptors. The in vitro binding affinity of these analogs is typically determined using radioligand binding assays.
Quantitative Data
| Compound ID | R (Substitution on Phenyl Ring) | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) | Reference |
| A | 2-OCH₃ | 40-53 | High Affinity | [7] |
| B | 2,3-diCl | 0.3-0.9 (for D₃) | High Affinity | [7] |
| C | 4-F | Varies | Varies | [8] |
| D | H | Varies | Varies | [8] |
Note: The data presented is for arylpiperazine analogs with different N-aryl substituents and may not have the 1-(5-chlorothiophene-2-carbonyl) moiety. This table is illustrative of the types of data generated in SAR studies of related compounds.
Structure-Activity Relationship Summary
-
Aryl Substituent: The nature and position of the substituent on the N-aryl ring of the piperazine moiety significantly influence the binding affinity and selectivity for D2 and 5-HT2A receptors. Electron-withdrawing or electron-donating groups at different positions can modulate the electronic and steric properties of the molecule, affecting its interaction with the receptor binding pockets.[8]
-
Piperazine Linker: The piperazine ring is considered a crucial scaffold that provides the correct orientation for the aryl and thiophene moieties to interact with their respective binding sites on the receptors.
-
Thiophene Moiety: The 5-chlorothiophene-2-carbonyl group is a key pharmacophore. The chlorine atom can enhance binding affinity through halogen bonding or by influencing the electronic properties of the thiophene ring.
Experimental Protocols for Key Assays
Radioligand Binding Assay for D₂ and 5-HT₂ₐ Receptors
This assay is fundamental for determining the binding affinity (Kᵢ) of the synthesized compounds for their target receptors.
Materials:
-
Cell membranes expressing human D₂ or 5-HT₂ₐ receptors
-
Radioligand: [³H]Spiperone or [³H]Raclopride for D₂ receptors; [³H]Ketanserin or [³H]Spiperone for 5-HT₂ₐ receptors
-
Non-specific binding agent: Haloperidol (for D₂) or Ketanserin (for 5-HT₂ₐ)
-
Assay buffer (e.g., Tris-HCl)
-
Synthesized test compounds at various concentrations
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Incubation: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or a high concentration of a known antagonist for non-specific binding) are incubated in the assay buffer.
-
Equilibration: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[9]
Workflow for In Vitro Compound Screening
Caption: A typical workflow for the in vitro screening of novel antipsychotic candidates.
Signaling Pathways
The therapeutic and side effects of this compound analogs are mediated by their modulation of the downstream signaling cascades of the D2 and 5-HT2A receptors, both of which are G protein-coupled receptors (GPCRs).
Dopamine D₂ Receptor Signaling Pathway (Antagonism)
D₂ receptors are typically coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Antagonism of D₂ receptors by compounds like the this compound analogs blocks the inhibitory effect of dopamine, thereby disinhibiting adenylyl cyclase and normalizing cAMP levels.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway (Antagonism)
5-HT₂ₐ receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of 5-HT₂ₐ receptors blocks these downstream signaling events.
Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel antipsychotic agents. Their synthetic accessibility allows for extensive structure-activity relationship studies to optimize their affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors. The experimental protocols outlined in this guide provide a framework for the synthesis and in vitro evaluation of these compounds. A deeper understanding of their interaction with the D2 and 5-HT2A receptor signaling pathways will be crucial for the rational design of future drug candidates with improved efficacy and safety profiles. Further research, including the generation of comprehensive quantitative data for a series of these specific analogs, is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(5-Chlorothiophene-2-carbonyl)piperazine Derivatives: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the in silico modeling techniques applicable to the study of 1-(5-Chlorothiophene-2-carbonyl)piperazine derivatives. This class of compounds holds significant potential in drug discovery, and computational approaches are pivotal in elucidating their structure-activity relationships (SAR), predicting their pharmacokinetic and toxicological profiles, and guiding the design of novel therapeutic agents. While literature specifically detailing the in silico modeling of this exact scaffold is emerging, this guide draws upon established methodologies from studies on structurally related piperazine and chlorothiophene-containing derivatives to provide a robust framework for researchers.
The core structure, this compound, serves as a versatile scaffold for the development of potent and selective modulators of various biological targets. In silico modeling allows for the rapid and cost-effective screening of virtual libraries of these derivatives, prioritization of compounds for synthesis, and a deeper understanding of their mechanism of action at a molecular level.
This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to accelerate the discovery and development of novel drugs based on the this compound scaffold.
In Silico Modeling Workflow
The in silico modeling of this compound derivatives typically follows a multi-step workflow. This workflow is designed to systematically evaluate the potential of these compounds as drug candidates, from their interaction with a biological target to their predicted behavior in a biological system.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments. These protocols are based on common practices in the field of computational drug discovery.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for structure-based virtual screening and for understanding the molecular basis of ligand-receptor interactions.
Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives to a specific biological target.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Repair any missing residues or atoms using tools like Modeller or the Protein Preparation Wizard in Maestro (Schrödinger).
-
Define the binding site, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives.
-
Convert the 2D structures to 3D using software like ChemDraw or MarvinSketch.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Generate different tautomers and ionization states at a physiological pH (e.g., using LigPrep in Maestro).
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.
-
Define the grid box that encompasses the binding site of the receptor.
-
Perform the docking calculations, allowing for flexible ligand conformations.
-
Analyze the resulting docking poses and scores. The docking score is an estimation of the binding affinity.
-
-
Post-Docking Analysis:
-
Visualize the ligand-receptor interactions of the top-ranked poses using software like PyMOL or Discovery Studio.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the binding modes of different derivatives to understand SAR.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. They are used for ligand-based drug design, where the structure of the target is unknown, or to complement structure-based approaches.
Objective: To develop a predictive model for the biological activity of this compound derivatives based on their physicochemical properties.
Protocol:
-
Data Set Preparation:
-
Collect a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values).
-
Ensure the data is consistent and covers a significant range of activity.
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) using software like DRAGON or PaDEL-Descriptor.
-
-
Feature Selection:
-
Use statistical methods (e.g., genetic algorithms, principal component analysis) to select a subset of descriptors that are most relevant to the biological activity. This step is crucial to avoid overfitting the model.
-
-
Model Building:
-
Use a regression method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), to build the QSAR model.
-
-
Model Validation:
-
Assess the statistical significance and predictive power of the model using various metrics:
-
Internal Validation: Cross-validation (leave-one-out or leave-n-out) to calculate the cross-validated correlation coefficient (Q²).
-
External Validation: Use the test set to calculate the predictive correlation coefficient (R²_pred).
-
-
A robust QSAR model should have high values for R² (goodness-of-fit), Q² (robustness), and R²_pred (predictive ability).[1]
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of drug candidates.[2]
Objective: To predict the ADMET properties of this compound derivatives to identify potential liabilities early in the drug discovery process.
Protocol:
-
Input Structures:
-
Provide the 2D or 3D structures of the derivatives in a suitable format (e.g., SMILES, SDF).
-
-
Prediction using In Silico Tools:
-
Utilize various online and standalone software for ADMET prediction, such as:
-
SwissADME: Predicts physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Predicts a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity.
-
admetSAR: Predicts ADMET-associated properties, including carcinogenicity, mutagenicity, and various toxicities.
-
DEREK Nexus (Lhasa Limited): A knowledge-based expert system for predicting toxicity.
-
-
-
Analysis of Results:
-
Analyze the predicted properties for each derivative.
-
Pay close attention to key parameters such as:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate.
-
Excretion: Renal clearance.
-
Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.
-
-
Use the results to flag compounds with potential ADMET liabilities and to guide the design of derivatives with improved profiles.
-
Data Presentation
Quantitative data from in silico modeling should be summarized in a clear and organized manner to facilitate comparison and decision-making.
Table 1: Molecular Docking Results
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | H-bonds |
| Derivative 1 | -9.5 | Tyr123, Phe234, Asp345 | Asp345 |
| Derivative 2 | -8.7 | Tyr123, Leu230, Asp345 | Asp345 |
| Derivative 3 | -9.1 | Phe234, Val300 | - |
| ... | ... | ... | ... |
Table 2: QSAR Model Descriptors and Statistics
| Descriptor | Description | Coefficient |
| ALogP | Log of the octanol/water partition coefficient | 0.54 |
| TPSA | Topological Polar Surface Area | -0.21 |
| nRotB | Number of rotatable bonds | -0.15 |
| Model Statistics | ||
| R² | 0.85 | |
| Q² | 0.72 | |
| R²_pred | 0.79 |
Table 3: Predicted ADMET Properties
| Compound ID | HIA (%) | BBB Permeability | CYP2D6 Inhibitor | hERG Inhibitor | AMES Mutagenicity |
| Derivative 1 | 95 | High | Yes | Low Risk | No |
| Derivative 2 | 92 | High | No | Low Risk | No |
| Derivative 3 | 88 | Low | No | Medium Risk | No |
| ... | ... | ... | ... | ... | ... |
Conclusion
In silico modeling is an indispensable component of modern drug discovery, offering a powerful suite of tools to guide the design and optimization of novel therapeutic agents. For the this compound scaffold, a systematic computational approach encompassing molecular docking, QSAR, and ADMET prediction can significantly accelerate the identification of promising drug candidates. By leveraging the methodologies outlined in this guide, researchers can make more informed decisions, reduce the attrition rate of compounds in the development pipeline, and ultimately contribute to the discovery of new and effective medicines. It is important to note that in silico predictions should always be validated through experimental testing.
References
Exploring 1-(5-Chlorothiophene-2-carbonyl)piperazine: A Privileged Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a thiophene ring and a piperazine moiety in a single molecular entity presents a compelling starting point for fragment-based drug discovery (FBDD). Both heterocycles are considered "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs due to their favorable physicochemical and pharmacokinetic properties. This technical guide explores the potential of the 1-(5-Chlorothiophene-2-carbonyl)piperazine core as a versatile fragment for the development of novel therapeutics. We delve into its synthesis, physicochemical properties, and potential biological applications, with a focus on its relevance to G-protein coupled receptor (GPCR) targets. This document provides detailed experimental protocols and visual workflows to aid researchers in leveraging this promising scaffold.
Introduction: The Power of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic selection of molecular fragments is paramount to the success of a campaign. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby offering a rich starting point for the development of new drugs. Both thiophene and piperazine independently fall into this category, making their combination in this compound a fragment of significant interest.
The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous approved drugs.[1][2][3] Its presence can influence the metabolic stability and binding interactions of a molecule. The piperazine ring , a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is widely incorporated into drug candidates to enhance aqueous solubility, improve oral bioavailability, and modulate pharmacokinetic properties.[4][5]
The combination of these two privileged structures in this compound results in a fragment with a desirable balance of structural rigidity and conformational flexibility, along with physicochemical properties amenable to drug development.
Synthesis and Physicochemical Properties
The synthesis of this compound is a straightforward process, typically achieved through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride. The latter is readily prepared from commercially available 5-chlorothiophene-2-carboxylic acid.
Synthesis Workflow
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
-
To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.[6]
-
Monitor the reaction progress by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.
-
Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve piperazine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in DCM dropwise to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Physicochemical Properties
The physicochemical properties of this compound make it an attractive fragment for drug discovery. A summary of its calculated properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂OS | PubChem |
| Molecular Weight | 230.71 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds.[5] This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) for binding to a biological target. Hits from these screens, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent drug candidates. The this compound fragment is well-suited for inclusion in FBDD libraries due to its adherence to the "Rule of Three" and its chemical functionality that allows for straightforward chemical elaboration.
A Potential Scaffold for GPCR Targets
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of currently marketed drugs. A biophysical fragment screening campaign against a thermostabilized β1-adrenergic receptor (β1AR) identified arylpiperazines as promising hits with moderate affinity and high ligand efficiency.[1][4] Although this compound was not explicitly mentioned as a hit in this study, the findings provide a strong rationale for its potential as a valuable scaffold for targeting the β1AR and other related GPCRs. The arylpiperazine moiety was shown to occupy a key binding pocket, and the thiophene group of our title compound can be envisioned to form favorable interactions within the receptor.
Caption: FBDD workflow targeting GPCRs with the subject fragment.
Binding Data of Analogous Fragments
The following table summarizes the binding data for arylpiperazine fragments identified in the β1-adrenergic receptor screening study, which serve as a proxy for the potential affinity of the this compound scaffold.[4]
| Fragment | KD (μM) by SPR | Ligand Efficiency (LE) |
| Arylpiperazine Hit 7 | 16 | 0.38 |
| Arylpiperazine Hit 8 | 5.6 | 0.40 |
Key Experimental Methodologies
Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free biophysical technique that can detect the binding of small molecules to a target protein immobilized on a sensor chip. It is a powerful tool for fragment screening as it can detect weak binding events and provide kinetic information (association and dissociation rates).[1][4]
General Protocol:
-
Immobilize the purified and stabilized GPCR (e.g., β1AR) onto a sensor chip.
-
Prepare a solution of the fragment library in a suitable running buffer.
-
Inject the fragment solutions over the sensor surface.
-
Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of bound fragment.
-
Regenerate the sensor surface to remove the bound fragment before the next injection.
-
Analyze the binding data to determine the dissociation constant (KD).
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. These assays typically involve the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.[7]
General Protocol:
-
Prepare cell membranes expressing the target receptor (e.g., β1AR).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 value of the test compound, which can be converted to a Ki value.
Potential Signaling Pathways
As a potential modulator of GPCRs like the β1-adrenergic receptor, the this compound fragment could influence downstream signaling cascades. The β1AR primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: Gs-coupled GPCR signaling pathway.
Conclusion
The this compound fragment represents a compelling starting point for drug discovery endeavors. Its facile synthesis, favorable physicochemical properties, and the established importance of its constituent thiophene and piperazine rings in medicinal chemistry underscore its potential. The demonstrated activity of analogous arylpiperazine fragments against the β1-adrenergic receptor provides a strong rationale for exploring this scaffold in the context of GPCR modulation. This technical guide offers the foundational knowledge, experimental protocols, and conceptual frameworks to empower researchers to effectively utilize this promising fragment in their drug discovery programs. Further investigation into the biological activity of this specific fragment is warranted and could unlock new avenues for the development of novel therapeutics.
References
- 1. Biophysical fragment screening of the β1-adrenergic receptor: identification of high affinity arylpiperazine leads using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 1-(5-Chlorothiophene-2-carbonyl)piperazine Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and synthesis of precursors for 1-(5-Chlorothiophene-2-carbonyl)piperazine, a key intermediate in pharmaceutical development. The information is intended to ensure the safe and effective use of these materials in a laboratory and development setting.
Introduction
The synthesis of this compound involves the reaction of two primary precursors: 5-Chlorothiophene-2-carbonyl chloride and piperazine. Both of these precursors present unique safety challenges that require strict adherence to established protocols to minimize risk to personnel and the environment. This document outlines the known hazards, provides quantitative toxicological data, and details recommended handling procedures and experimental protocols.
Precursor Safety and Toxicology
A thorough understanding of the toxicological profiles of each precursor is fundamental to safe handling. The following sections summarize the available data.
5-Chlorothiophene-2-carbonyl chloride
Table 1: GHS Hazard Classification for 5-Chlorothiophene-2-carbonyl chloride
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][3] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[2] |
| Corrosive to metals | 1 | H290: May be corrosive to metals |
Source: Aggregated GHS information from multiple suppliers.[3]
The primary hazards associated with 5-Chlorothiophene-2-carbonyl chloride are its corrosivity and reactivity with water.[1][4] Contact with moisture will lead to the release of hydrogen chloride gas, which is also corrosive and toxic.[1][4]
Piperazine
Piperazine is a cyclic diamine that is corrosive and can cause skin and eye irritation.[5] It is also a sensitizer, meaning that repeated exposure can lead to allergic reactions.[5]
Table 2: Toxicological Data for Piperazine
| Toxicity Metric | Value | Species | Route |
| LD50 | 1900 mg/kg | Rat | Oral |
| LD50 | 2600 mg/kg | Rat | Oral |
| LD50 | 4000 mg/kg | Rabbit | Dermal |
| LC50 | >1.61 mg/L | Rat | Inhalation (8h) |
Source: Various safety data sheets and toxicological assessments.
Table 3: Occupational Exposure Limits for Piperazine
| Organization | Limit Type | Value |
| ACGIH | TWA | 0.03 ppm (as TWA) |
| NIOSH | REL | Not established |
| OSHA | PEL | Not established |
Source: American Conference of Governmental Industrial Hygienists (ACGIH).
Experimental Protocols
The following protocols are based on procedures described in patent literature and general chemical knowledge for handling similar reagents.
Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 5-Chlorothiophene-2-carboxylic acid
This procedure describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.[6][7][8]
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride
-
N,N-dimethylformamide (DMF) (catalyst)
-
Dichloromethane (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Set up a dry, four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser with a gas outlet to a scrubber (to neutralize HCl and SO2 byproducts), and a dropping funnel, all under an inert atmosphere (nitrogen or argon).
-
To the flask, add 5-chlorothiophene-2-carboxylic acid (16.5 g, 0.1 mol) and dichloromethane (100 g).[6]
-
Add a catalytic amount of N,N-dimethylformamide (1 drop).[6]
-
Slowly add thionyl chloride (15 g, 0.126 mol) to the stirred suspension.[6] An exothermic reaction may occur. Maintain the temperature at 40°C.[6]
-
After the addition is complete, continue stirring at 40°C for 4 hours.[6]
-
Monitor the reaction for the cessation of gas evolution (HCl and SO2).
-
Once the reaction is complete, recover the dichloromethane and excess thionyl chloride by distillation.[6]
-
The crude 5-chlorothiophene-2-carbonyl chloride can be purified by reduced pressure distillation (80-90 °C / 5 mmHg) to yield a colorless liquid.[6]
Synthesis of this compound
This procedure describes the acylation of piperazine with 5-Chlorothiophene-2-carbonyl chloride.
Materials:
-
5-Chlorothiophene-2-carbonyl chloride
-
Piperazine
-
Anhydrous dichloromethane or other suitable aprotic solvent
-
Triethylamine or other suitable base (to scavenge HCl)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a dry, four-necked round-bottom flask under an inert atmosphere, dissolve piperazine in anhydrous dichloromethane. A molar excess of piperazine can be used to act as both the reactant and the acid scavenger. Alternatively, use one equivalent of piperazine and at least one equivalent of a non-nucleophilic base like triethylamine.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of 5-Chlorothiophene-2-carbonyl chloride in anhydrous dichloromethane to the cooled piperazine solution with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture will contain the product and piperazine hydrochloride (or triethylamine hydrochloride).
-
Filter the mixture to remove the hydrochloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Workflow and Process Diagrams
The following diagrams illustrate the synthesis workflow and the general reaction mechanism.
Caption: Overall synthesis workflow for this compound.
Caption: Generalized nucleophilic acyl substitution mechanism.
Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of the precursors, the following handling procedures and PPE are mandatory.
Engineering Controls:
-
All manipulations of 5-Chlorothiophene-2-carbonyl chloride and piperazine should be conducted in a certified chemical fume hood to avoid inhalation of dust, vapors, and fumes.[2][9]
-
An emergency eyewash station and safety shower must be readily accessible.[2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are required when handling both precursors.[5]
-
Skin Protection:
-
Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer compatibility charts for specific recommendations.
-
Full-body protection may be necessary for larger scale operations.
-
-
Respiratory Protection: If there is a risk of inhalation despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]
Handling Procedures:
-
5-Chlorothiophene-2-carbonyl chloride:
-
Piperazine:
Waste Disposal
-
All waste materials, including empty containers, should be treated as hazardous waste.
-
Quench reactive acyl chloride residues carefully with a suitable alcohol (e.g., isopropanol) in a fume hood before disposal.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for your specific experimental conditions.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 7. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 8. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Methodological & Application
Detailed synthesis protocol for 1-(5-Chlorothiophene-2-carbonyl)piperazine
An Application Note and Detailed Protocol for the Synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a key intermediate in the development of pharmaceutical agents. The protocol details the preparation of the acyl chloride intermediate, 5-chlorothiophene-2-carbonyl chloride, from 5-chlorothiophene-2-carboxylic acid, followed by its reaction with piperazine to yield the final product. This guide includes detailed experimental procedures, tables of quantitative data, safety precautions, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound serves as a crucial building block in medicinal chemistry and drug discovery. Its synthesis is primarily achieved through a robust two-step process. The first step involves the conversion of 5-chlorothiophene-2-carboxylic acid into its highly reactive acyl chloride derivative, 5-chlorothiophene-2-carbonyl chloride. This intermediate is then used to acylate piperazine in the second step, forming the desired amide bond. This application note presents a reliable and high-yield synthesis pathway.
Part 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
This initial step focuses on the preparation of the key intermediate, 5-chlorothiophene-2-carbonyl chloride, via the chlorination of the corresponding carboxylic acid using thionyl chloride. This method is favored for its high efficiency and the high purity of the resulting product[1][2].
Experimental Protocol
-
Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a gas outlet connected to an alkali trap (e.g., a scrubber with NaOH solution), add dichloromethane (100 mL).
-
Reagent Addition: Add 5-chlorothiophene-2-carboxylic acid (16.5 g, 0.1 mol) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops)[3].
-
Chlorination: While stirring the suspension, add thionyl chloride (15.0 g, 0.126 mol) dropwise from the dropping funnel. To manage the initial exothermic reaction, the flask can be cooled in an ice bath, maintaining the temperature below 10°C[1][2].
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 40°C. Maintain stirring at this temperature for 4-5 hours[3]. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride by distillation under reduced pressure[3].
-
Purification: The crude product, a colorless to light yellow liquid, can be purified by vacuum distillation (80-90°C at 5 mmHg) to yield high-purity 5-chlorothiophene-2-carbonyl chloride[3]. The product is often of sufficient purity to be used directly in the next step without further purification[4].
Quantitative Data for Part 1
| Reagent/Product | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Purity | Yield |
| 5-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | 162.59 | 16.5 | 0.1 | >98% | - |
| Thionyl Chloride | SOCl₂ | 118.97 | 15.0 | 0.126 | - | - |
| 5-Chlorothiophene-2-carbonyl chloride | C₅H₂Cl₂OS | 181.04 | ~18.0 | ~0.1 | >99.9% (GC)[3] | ~100%[3] |
Part 2: Synthesis of this compound
In this step, the previously synthesized 5-chlorothiophene-2-carbonyl chloride is reacted with piperazine. Piperazine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the target amide[1]. A large excess of piperazine is used to favor mono-acylation and to act as a base to neutralize the HCl byproduct.
Experimental Protocol
-
Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (43.0 g, 0.5 mol) in dichloromethane (200 mL).
-
Cooling: Cool the piperazine solution to 0°C using an ice-salt bath.
-
Acylation: Dissolve 5-chlorothiophene-2-carbonyl chloride (18.1 g, 0.1 mol) in dichloromethane (50 mL). Add this solution dropwise to the cooled, stirred piperazine solution over 30-45 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Extraction & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Quantitative Data for Part 2
| Reagent/Product | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Purity | Yield |
| 5-Chlorothiophene-2-carbonyl chloride | C₅H₂Cl₂OS | 181.04 | 18.1 | 0.1 | >99% | - |
| Piperazine | C₄H₁₀N₂ | 86.14 | 43.0 | 0.5 | >99% | - |
| This compound | C₉H₁₁ClN₂OS | 230.72 | - | - | >98% | High |
Visual Workflow and Diagrams
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of the target compound.
Logical Relationship of Key Steps
Caption: Logical progression from activation to final product purification.
Safety and Handling
-
Thionyl chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2].
-
5-Chlorothiophene-2-carbonyl chloride: This acyl chloride is corrosive and a lachrymator. It causes severe skin burns and eye damage[5][6]. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Piperazine: Corrosive and may cause an allergic skin reaction. Avoid inhalation of dust and direct contact with skin and eyes.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.
References
- 1. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 2. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 3. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 4. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Rivaroxaban Utilizing a Key Thiophene Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivaroxaban, an orally administered direct factor Xa inhibitor, is a crucial anticoagulant for the prevention and treatment of thromboembolic disorders. Its synthesis involves the coupling of a complex amine intermediate with a chlorothiophene moiety. While the compound 1-(5-Chlorothiophene-2-carbonyl)piperazine was specified as a key intermediate, a comprehensive review of synthetic routes indicates that the more direct and widely documented intermediate is 5-chlorothiophene-2-carbonyl chloride . This document provides detailed application notes and protocols for the synthesis of Rivaroxaban using this established intermediate. The methodologies described are compiled from various cited synthetic procedures.
Overview of the Synthetic Pathway
The synthesis of Rivaroxaban typically involves the acylation of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one or its salt with 5-chlorothiophene-2-carbonyl chloride. The latter is prepared from 5-chlorothiophene-2-carboxylic acid.
Experimental Protocols
Protocol 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride
This protocol describes the conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding acyl chloride, a crucial reactive intermediate for the subsequent coupling reaction.
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF, catalytic amount)
Procedure:
-
To a stirred suspension of 5-chlorothiophene-2-carboxylic acid in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).[1]
-
After completion, distill off the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 5-chlorothiophene-2-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of Rivaroxaban
This protocol outlines the coupling of the amine intermediate with the prepared 5-chlorothiophene-2-carbonyl chloride.
Materials:
-
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (or its hydrochloride salt)
-
5-Chlorothiophene-2-carbonyl chloride
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or Pyridine as a base
Procedure:
-
Dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.[1]
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 2 hours.[1]
-
Monitor the reaction to completion.
-
Upon completion, the reaction mixture may be quenched with water.
-
The product can be isolated by filtration if it precipitates, or by extraction followed by crystallization.
-
Wash the isolated solid with water and a suitable organic solvent (e.g., DCM or ethanol) and dry under vacuum.
Workflow for Rivaroxaban Synthesis and Purification
Data Presentation
The following table summarizes representative quantitative data from various reported syntheses of Rivaroxaban using the described intermediate.
| Parameter | Value | Reference |
| Yield | 92% | [1] |
| 85.6% - 90% | [2] | |
| 96% | [3] | |
| Purity (by HPLC) | 99.8% - 99.9% | [2] |
| 99.95% | [3] | |
| Chiral Purity (by HPLC) | 99.85% - 99.9% | [2] |
| >99.97% ((R)-isomer < 0.03%) | [3] | |
| Melting Point | 229.5-231 °C | [3] |
Signaling Pathways and Logical Relationships
The synthesis of Rivaroxaban is a multi-step process where the successful formation of the final product is dependent on the completion and purity of the preceding steps.
Conclusion
The synthesis of Rivaroxaban via the acylation of its amine precursor with 5-chlorothiophene-2-carbonyl chloride is a well-established and high-yielding method. The protocols and data presented provide a comprehensive guide for researchers in the field of drug development. Adherence to the described methodologies, with appropriate analytical monitoring, can lead to the efficient production of high-purity Rivaroxaban.
References
Application Notes and Protocols for the Characterization of 1-(5-Chlorothiophene-2-carbonyl)piperazine
These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a key intermediate in pharmaceutical synthesis. The following protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted piperazine derivative. Piperazine and its derivatives are important structural motifs in many pharmaceutically active compounds, known to enhance aqueous solubility and improve oral bioavailability. The purity and complete characterization of this intermediate are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the key analytical techniques for its comprehensive characterization.
Synthesis Overview
The synthesis of this compound is typically achieved through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride.[1] In this reaction, a nitrogen atom of the piperazine ring acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form a stable amide bond.[1]
To neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, a non-nucleophilic base such as triethylamine or pyridine is often used.[1]
Below is a general workflow for the synthesis and subsequent analytical characterization.
Caption: General workflow for the synthesis and characterization of this compound.
Analytical Methods and Protocols
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are recommended.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: The expected spectrum should show signals corresponding to the protons on the thiophene ring and the piperazine ring. The protons on the thiophene ring are expected to appear as doublets.[2]
Expected ¹H NMR Data (Hypothetical):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Thiophene-H |
| ~6.9 | d | 1H | Thiophene-H |
| ~3.8 | t | 4H | Piperazine-H (adjacent to C=O) |
| ~3.0 | t | 4H | Piperazine-H (adjacent to N-H) |
| ~2.0 | s | 1H | Piperazine-NH |
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the amide bond is a key feature to be confirmed.
FTIR Spectroscopy Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: The disappearance of the N-H stretching vibrations of the secondary amine in piperazine and the appearance of a strong amide C=O stretching band are indicative of a successful reaction.[3]
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (piperazine) |
| ~1630 | C=O stretch (amide) |
| ~1450 | C-N stretch |
| ~850 | C-Cl stretch |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Mass Spectrometry Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) can be used.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The spectrum should show a molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₉H₁₁ClN₂OS |
| Molecular Weight | 230.72 g/mol |
| Expected [M+H]⁺ | 231.03 |
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the synthesized compound.
HPLC Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.[4]
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Caption: HPLC experimental workflow for purity analysis.
Summary of Analytical Data
The following table summarizes the key analytical data for the characterization of this compound.
| Analytical Method | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Signals for thiophene and piperazine protons |
| FTIR | Wavenumbers (cm⁻¹) | ~1630 (C=O amide), ~3300 (N-H) |
| Mass Spec. | [M+H]⁺ | 231.03 |
| HPLC | Purity | ≥98% |
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the correct structural identification and a high degree of purity, which are critical for its use in pharmaceutical development. The provided protocols serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
References
Application Notes & Protocols for Purity Analysis of 1-(5-Chlorothiophene-2-carbonyl)piperazine
This document provides detailed methodologies for the purity analysis of 1-(5-Chlorothiophene-2-carbonyl)piperazine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These protocols are intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds. The following reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Experimental Protocol
1.1.1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Sample of this compound for analysis
1.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
1.1.3. Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
1.1.4. Data Analysis
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography (GC) Method
GC is a suitable technique for the analysis of volatile impurities that may be present in the sample, such as residual solvents or volatile starting materials.
Experimental Protocol
2.1.1. Instrumentation and Materials
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
Methanol (GC grade)
-
This compound sample
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 60 °C (hold for 2 min)Ramp: 10 °C/min to 280 °C (hold for 10 min) |
| Injector Temp. | 250 °C |
| Detector Temp. | 300 °C |
| Injection Mode | Split (20:1) |
| Injection Vol. | 1 µL |
| Run Time | 34 minutes |
2.1.3. Sample Preparation
-
Sample Solution (10 mg/mL): Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Vortex the solution to ensure it is fully dissolved.
2.1.4. Data Analysis
-
Analyze the chromatogram for any peaks other than the solvent peak and the main analyte peak.
-
The area of any impurity peak can be used to estimate its concentration relative to the main component.
Data Presentation
The quantitative data obtained from the HPLC and GC analyses can be summarized as follows:
Table 1: HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.5 | 15000 | 0.3 | Impurity A |
| 2 | 9.8 | 4950000 | 99.0 | Main Compound |
| 3 | 12.1 | 20000 | 0.4 | Impurity B |
| 4 | 15.3 | 15000 | 0.3 | Impurity C |
| Total | 5000000 | 100.0 |
Table 2: GC Impurity Profile Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.2 | 5000 | 0.1 | Residual Solvent |
| 2 | 18.5 | 4995000 | 99.9 | Main Compound |
| Total | 5000000 | 100.0 |
Visualization of Workflow
The following diagram illustrates the overall workflow for the purity analysis of this compound.
Caption: Workflow for HPLC and GC Purity Analysis.
Application of 1-(5-Chlorothiophene-2-carbonyl)piperazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The compound 1-(5-Chlorothiophene-2-carbonyl)piperazine is a versatile scaffold in medicinal chemistry, integrating two key pharmacophores: the 5-chlorothiophene-2-carbonyl moiety and the piperazine ring. This combination offers a unique structural framework for the development of novel therapeutic agents across various disease areas. The thiophene ring, an important heterocyclic motif, is present in numerous FDA-approved drugs and is recognized for its ability to engage in diverse biological interactions.[1][2][3] Similarly, the piperazine scaffold is a common feature in centrally acting agents and other drug classes, often conferring favorable pharmacokinetic properties.[4][5][6][7] This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and hypothetical biological evaluation based on the activities of structurally related compounds.
Potential Therapeutic Applications
While specific biological data for this compound is not extensively reported in publicly available literature, the known activities of its constituent parts and related analogs suggest several promising avenues for drug discovery:
-
Central Nervous System (CNS) Disorders: Piperazine derivatives are well-known for their activity on various neurotransmitter receptors.[4][5] Analogs of this compound could be investigated as antagonists or modulators of serotonin (e.g., 5-HT1B) or other receptors implicated in psychiatric and neurological conditions.[8]
-
Enzyme Inhibition: The combination of a thiophene ring and a piperazine moiety has been explored for the development of enzyme inhibitors. For instance, benzothiophene piperazine derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH), a target for inflammatory pain.[9] This suggests that this compound could serve as a starting point for the design of novel enzyme inhibitors for various therapeutic targets.
-
Antimicrobial and Anthelmintic Agents: Both thiophene and piperazine derivatives have been independently investigated for their antimicrobial and anthelmintic properties. The synergistic combination of these two pharmacophores may lead to the development of new and effective treatments for infectious diseases.[10]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound via the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Piperazine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
-
To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-chlorothiophene-2-carbonyl chloride is used in the next step without further purification. A patent describes a similar procedure where the reaction is refluxed for 16 hours.
Step 2: Synthesis of this compound
-
Dissolve piperazine (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add a solution of the crude 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Hypothetical Biological Assay Protocol: Serotonin 5-HT1B Receptor Binding Assay
This protocol is a hypothetical example based on assays used for similar thiophene-piperazine derivatives and is intended to guide the initial screening of this compound for CNS activity.[8]
Workflow for a Radioligand Binding Assay:
Caption: Workflow for a 5-HT1B receptor binding assay.
Materials:
-
Cell membranes expressing the human serotonin 5-HT1B receptor.
-
Radioligand, e.g., [³H]-GR125743.
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.2 mM EDTA).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound) or the non-specific binding control in the assay buffer.
-
Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Quantitative Data from Structurally Related Compounds
The following table summarizes the biological activity of compounds that share structural similarities with this compound, providing a rationale for its potential applications.
| Compound/Derivative Class | Target | Activity (IC₅₀/Ki/pKB) | Therapeutic Area |
| Benzothiophene piperazine ureas[9] | Fatty Acid Amide Hydrolase (FAAH) | Varies (nanomolar to micromolar range) | Inflammatory Pain |
| 3-Amidophenyl-piperazines[8] | Vascular 5-HT1B Receptor | pKB > 7.0 | Cardiovascular |
| Thiophene-piperazine-carbamate hybrids[2] | Acetylcholinesterase (AChE) | IC₅₀ = 0.12 ± 0.001 µM (for compound 8e) | Alzheimer's Disease |
| Thiophene-linked biaryl amides[1] | Glucagon Receptor (GCGR) | IC₅₀ = 4.4 µM (for compound 6) | Diabetes |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the established pharmacological profiles of thiophene and piperazine derivatives, this compound warrants further investigation, particularly in the areas of CNS disorders, enzyme inhibition, and infectious diseases. The provided synthetic and bioassay protocols offer a starting point for researchers to explore the medicinal chemistry of this and related molecules. Further derivatization of the piperazine nitrogen could lead to the discovery of compounds with enhanced potency, selectivity, and favorable drug-like properties.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. museonaturalistico.it [museonaturalistico.it]
- 8. Synthesis and serotonergic activity of variously substituted (3-amido)phenylpiperazine derivatives and benzothiophene-4-piperazine derivatives: novel antagonists for the vascular 5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride to synthesize (5-chlorothiophene-2-yl)(piperazin-1-yl)methanone. This compound can serve as a key intermediate in the development of various pharmaceutical agents. The following sections outline the reaction parameters, a step-by-step experimental procedure, and a visual representation of the workflow.
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the synthesis of (5-chlorothiophene-2-yl)(piperazin-1-yl)methanone.
| Parameter | Value | Notes |
| Reactants | ||
| Piperazine | 1.0 equivalent | |
| 5-Chlorothiophene-2-carbonyl chloride | 1.0 - 1.1 equivalents | A slight excess of the acyl chloride may be used. |
| Triethylamine (or other non-nucleophilic base) | 2.0 - 2.2 equivalents | To scavenge the HCl byproduct. |
| Solvent | ||
| Dichloromethane (DCM) | Anhydrous | Other aprotic solvents like THF or acetonitrile can be used. |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | The initial addition is performed at a low temperature.[1] |
| Reaction Time | 1 - 3 hours | Monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent hydrolysis of the acyl chloride.[2] |
| Work-up & Purification | ||
| Quenching solution | Saturated aqueous sodium bicarbonate | To neutralize excess acid. |
| Extraction solvent | Dichloromethane | |
| Purification method | Column chromatography (Silica gel) | Gradient elution (e.g., DCM/Methanol). |
| Expected Product | ||
| Product Name | (5-chlorothiophene-2-yl)(piperazin-1-yl)methanone | |
| Molecular Formula | C₉H₁₁ClN₂OS | |
| Molecular Weight | 230.72 g/mol | |
| Theoretical Yield | > 85% | Dependent on reaction scale and purification. |
Experimental Protocol
This protocol details the methodology for the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride.
Materials:
-
Piperazine
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve piperazine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 5-chlorothiophene-2-carbonyl chloride (1.05 eq.) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the cooled piperazine solution via a dropping funnel over 30 minutes. 5-chlorothiophene-2-carbonyl chloride is a reactive acyl chloride that readily participates in acylation reactions with nucleophiles like amines.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase).
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and HCl salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (5-chlorothiophene-2-yl)(piperazin-1-yl)methanone.
-
Characterization: Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical scheme for the acylation of piperazine.
Caption: Step-by-step experimental workflow diagram.
References
- 1. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
Synthesizing Novel Kinase Inhibitors: Application Notes and Protocols Utilizing 1-(5-Chlorothiophene-2-carbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors using 1-(5-chlorothiophene-2-carbonyl)piperazine as a key building block. The protocols outlined herein are designed to be adaptable for the generation of a library of diversified compounds for screening against various kinase targets.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and its ability to engage in key hydrogen bond interactions within the ATP-binding pocket of kinases. When combined with a chlorothiophene moiety, as in this compound, this scaffold offers a versatile starting point for the synthesis of novel kinase inhibitors with potential for high potency and selectivity.
This document will detail a general synthetic approach to derivatize this compound and outlines the subsequent biological evaluation of the synthesized compounds.
Synthetic Approach: A General Overview
The synthesis of novel kinase inhibitors from this compound typically involves the derivatization of the secondary amine on the piperazine ring. A common and effective method is amide bond formation, where the piperazine nitrogen acts as a nucleophile, reacting with a variety of carboxylic acids or their activated derivatives. This approach allows for the introduction of diverse chemical functionalities, enabling the exploration of the structure-activity relationship (SAR) and the optimization of inhibitory activity against specific kinase targets.
A general three-step protocol can be envisioned:
-
Activation of a Carboxylic Acid: The chosen carboxylic acid (R-COOH) is converted to a more reactive species, such as an acid chloride or an activated ester.
-
Amide Coupling: The activated carboxylic acid is then reacted with this compound to form the desired amide product.
-
Purification and Characterization: The final compound is purified using standard techniques like column chromatography and characterized by methods such as NMR and mass spectrometry.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the amide coupling of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Desired carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DCM or DMF, add EDC (1.5 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Kinase Inhibitory Activity Assay
This protocol provides a general method for evaluating the in vitro inhibitory activity of the synthesized compounds against a specific kinase. This example uses a generic serine/threonine kinase, but the protocol can be adapted for other kinases.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in the kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilutions. For the positive control (no inhibition), add 2.5 µL of assay buffer. For the negative control (no kinase activity), add 2.5 µL of assay buffer.
-
Add 2.5 µL of a solution containing the kinase and the substrate peptide in assay buffer to all wells except the negative control.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of a series of synthesized compounds are typically summarized in a table for easy comparison. The following is a representative example based on a structurally similar series of piperazine-tethered thiophene-3-carboxamide selenides, which demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.
| Compound ID | R-Group | Target Kinase | IC50 (nM)[1] |
| 18i | 4-Fluorophenyl | EGFR | 42.3 |
Note: The data presented is for a structurally related compound series and serves as an illustrative example of the potential efficacy of inhibitors derived from a similar thiophene-piperazine scaffold.
Signaling Pathways and Experimental Workflows
To visualize the context of kinase inhibition and the experimental processes, the following diagrams are provided.
Caption: Synthetic workflow for novel kinase inhibitors.
References
Application Notes and Protocols for the Purification of Crude 1-(5-Chlorothiophene-2-carbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 1-(5-Chlorothiophene-2-carbonyl)piperazine, a key intermediate in the synthesis of pharmacologically active compounds. The following sections outline various purification techniques, including liquid-liquid extraction, recrystallization, and column chromatography, to achieve high-purity material suitable for further downstream applications in drug development.
Introduction
This compound is synthesized by the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride. The crude product from this reaction typically contains unreacted starting materials, by-products, and residual solvents. Effective purification is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines established and effective methods for the purification of this intermediate.
Purification Strategies Overview
The purification of crude this compound can be approached through a multi-step process to effectively remove different types of impurities. A typical workflow involves an initial work-up with liquid-liquid extraction, followed by either recrystallization or column chromatography for final polishing.
Caption: General purification workflow for this compound.
Experimental Protocols
General Synthesis of Crude this compound
The crude product is typically obtained from the reaction of 5-chlorothiophene-2-carbonyl chloride with piperazine. A general synthetic approach involves dissolving piperazine in a suitable solvent, such as dichloromethane, and then adding 5-chlorothiophene-2-carbonyl chloride at a controlled temperature.
Protocol 1: Purification by Liquid-Liquid Extraction and Recrystallization
This protocol is suitable for the large-scale purification of the crude product to remove inorganic salts, unreacted piperazine, and other polar impurities.
Procedure:
-
Quenching: The crude reaction mixture is first quenched by the slow addition of water or a dilute aqueous solution of a weak base like sodium bicarbonate to neutralize any remaining acid chloride and acidic by-products.
-
Extraction: The quenched mixture is then transferred to a separatory funnel. Dichloromethane or another suitable organic solvent is added to extract the product. The layers are thoroughly mixed and then allowed to separate. The aqueous layer is removed, and the organic layer is retained. This extraction step can be repeated to maximize the recovery of the product.
-
Washing: The organic layer is washed sequentially with:
-
A saturated aqueous solution of sodium bicarbonate to remove any residual acidic impurities.
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous sodium chloride solution) to facilitate the separation of the organic and aqueous layers and to pre-dry the organic layer.
-
-
Drying and Concentration: The washed organic layer is dried over a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude solid product.
-
Recrystallization: The crude solid is then recrystallized to achieve higher purity. While specific solvent systems for this exact compound are not widely published, a common approach for similar compounds involves dissolving the crude product in a minimal amount of a hot solvent in which the product has high solubility and impurities have low solubility. The solution is then allowed to cool slowly to induce crystallization.
-
A potential solvent system to explore, based on the purification of the precursor 5-chlorothiophene-2-carboxylic acid, is a mixture of ethanol and water[1]. The optimal ratio would need to be determined experimentally. Another option for similar amide products is recrystallization from acetic acid.
-
Data Presentation:
| Step | Parameter | Value/Range | Purpose |
| Extraction | Solvent | Dichloromethane, Chloroform | To isolate the product from the aqueous phase. |
| Washing | Aqueous Solutions | Sat. NaHCO₃, Water, Brine | To remove acidic and water-soluble impurities. |
| Drying | Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Recrystallization | Potential Solvents | Ethanol/Water, Acetic Acid | To achieve high purity by selective crystallization. |
Protocol 2: Purification by Column Chromatography
For smaller scale purifications or when very high purity is required, column chromatography is an effective method. This technique separates compounds based on their differential adsorption to a stationary phase.
Procedure:
-
Preparation of the Crude Sample: The crude this compound obtained after the initial work-up (extraction and solvent removal) is dissolved in a minimal amount of the mobile phase or a suitable solvent.
-
Column Packing: A glass column is packed with a suitable stationary phase, most commonly silica gel, slurried in the chosen mobile phase.
-
Loading the Sample: The dissolved crude product is carefully loaded onto the top of the packed column.
-
Elution: The mobile phase is passed through the column to elute the compounds. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities. For piperazine derivatives, a common mobile phase system is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The fractions are collected as they elute from the column.
-
Fraction Analysis: The collected fractions are analyzed by a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.
-
Isolation of Pure Product: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Data Presentation:
| Parameter | Recommended Conditions | Purpose |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Adsorbent for separation. |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures | To elute the compounds from the column. |
| Elution Mode | Isocratic or Gradient | To achieve optimal separation of impurities. |
| Detection | UV light (if compound is UV active) or TLC with staining | To monitor the separation and identify product-containing fractions. |
Purity Analysis
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining the purity of the compound and for quantifying any residual impurities.
-
Gas Chromatography (GC): Useful for assessing the purity of the precursor, 5-chlorothiophene-2-carbonyl chloride, which has been shown to achieve purities of up to 99.98% after distillation[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified product and can be used to detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
Logical Relationships in Purification
The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Caption: Decision tree for selecting a purification strategy.
Conclusion
The purification of crude this compound is a critical step in the synthesis of high-quality pharmaceutical intermediates. The choice of purification technique, or a combination thereof, should be guided by the impurity profile of the crude material and the desired final purity. The protocols provided in these application notes offer robust methods for achieving high-purity this compound. It is recommended to optimize the specific conditions for each purification method based on in-process monitoring and final product analysis.
References
Application Notes: Utilizing 1-(5-Chlorothiophene-2-carbonyl)piperazine for the Generation of Novel Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern drug discovery, the strategic design and synthesis of compound libraries are paramount for identifying novel therapeutic agents. The selection of a core scaffold is a critical decision that influences the physicochemical properties, structural diversity, and biological relevance of the resulting library. The 1-(5-chlorothiophene-2-carbonyl)piperazine scaffold is a privileged starting point for library synthesis, combining two key heterocyclic motifs renowned in medicinal chemistry.
The thiophene ring serves as a versatile bioisostere for the phenyl group, often enhancing metabolic stability and target affinity.[1] Its electron-rich nature allows for a range of interactions with biological targets.[1] The piperazine moiety is one of the most common N-heterocycles found in approved drugs.[2] It frequently improves aqueous solubility and oral bioavailability and acts as a conformationally constrained linker to orient pharmacophoric groups for optimal target engagement.[2] The secondary amine of the piperazine ring provides a readily accessible point for diversification, allowing for the systematic exploration of chemical space through various synthetic transformations.
This document provides detailed protocols for the parallel synthesis of diverse compound libraries starting from this compound via three common and robust chemical reactions: N-acylation, N-alkylation, and reductive amination.
Overall Synthesis Strategy
The core strategy involves the functionalization of the secondary amine on the piperazine ring of the starting material. By employing a range of diverse building blocks (R-X) in parallel, a large and varied library of compounds can be efficiently generated. Each synthetic route introduces a distinct linker and functional group, maximizing the structural and pharmacophoric diversity of the final library.
Experimental Protocols
The following protocols are designed for parallel synthesis in 96-well plates or individual reaction vials. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Parallel Amide Synthesis via N-Acylation
This protocol describes the reaction of the core scaffold with various acyl chlorides.
Materials:
-
This compound hydrochloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
A library of diverse acyl chlorides (e.g., benzoyl chloride derivatives, acetyl chloride derivatives)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In each reaction vessel, add this compound hydrochloride (e.g., 26.7 mg, 0.1 mmol).
-
Solvent Addition: Add anhydrous DCM (1.0 mL) to each vessel.
-
Base Addition: Add TEA (42 µL, 0.3 mmol, 3.0 eq.) to each vessel to neutralize the hydrochloride salt and scavenge the HCl byproduct. Stir for 5 minutes.
-
Reagent Addition: Add a solution of the corresponding acyl chloride (0.11 mmol, 1.1 eq.) in DCM (0.2 mL) to each respective vessel.
-
Reaction: Seal the vessels and stir the reactions at room temperature for 4-16 hours. Monitor reaction progress by LC-MS if desired.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (1 mL).
-
Separate the organic layer.
-
Wash the organic layer with brine (1 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via high-throughput preparative HPLC.[3][4]
Protocol 2: Parallel Synthesis via N-Alkylation
This protocol details the reaction of the core scaffold with various alkyl halides.
Materials:
-
This compound hydrochloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃) or DIPEA
-
A library of diverse alkyl halides (e.g., benzyl bromides, alkyl iodides)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Preparation: In each reaction vessel, add this compound hydrochloride (26.7 mg, 0.1 mmol) and potassium carbonate (41.4 mg, 0.3 mmol, 3.0 eq.).
-
Solvent Addition: Add anhydrous DMF (1.0 mL) to each vessel.
-
Reagent Addition: Add the corresponding alkyl halide (0.12 mmol, 1.2 eq.) to each respective vessel.
-
Reaction: Seal the vessels and heat to 60-80 °C, stirring for 6-24 hours. Monitor reaction progress by LC-MS.
-
Work-up:
-
Allow the reaction mixtures to cool to room temperature.
-
Dilute with EtOAc (2 mL) and water (2 mL).
-
Separate the organic layer.
-
Wash the organic layer twice more with water (2 x 2 mL) to remove DMF.
-
Wash the organic layer with brine (1 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product via high-throughput preparative HPLC.
Protocol 3: Parallel Synthesis via Reductive Amination
This protocol describes the reaction of the core scaffold with various aldehydes or ketones.[5]
Materials:
-
This compound hydrochloride
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
A library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
DCM
Procedure:
-
Preparation: In each reaction vessel, add this compound hydrochloride (26.7 mg, 0.1 mmol) and the corresponding aldehyde or ketone (0.12 mmol, 1.2 eq.).
-
Solvent Addition: Add DCE (1.0 mL) to each vessel.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation if necessary.
-
Reduction: Add sodium triacetoxyborohydride (42.4 mg, 0.2 mmol, 2.0 eq.) to each vessel.
-
Reaction: Seal the vessels and stir at room temperature for 12-24 hours. Monitor reaction progress by LC-MS.
-
Work-up:
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (1.5 mL).
-
Extract the aqueous layer with DCM (2 x 1.5 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
-
Isolation: Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product via high-throughput preparative HPLC.[6][7]
Data Presentation
Effective data management is crucial for library synthesis projects. The following tables provide templates for summarizing synthetic outcomes and biological screening results.
Table 1: Summary of Synthetic Library Production (Example Data)
| Compound ID | R-Group Building Block | Reaction Type | Yield (%) | Purity (%) |
| LIB-AC-001 | Benzoyl chloride | N-Acylation | 85 | >98 |
| LIB-AC-002 | 4-Fluorobenzoyl chloride | N-Acylation | 81 | >99 |
| LIB-AC-003 | Cyclohexanecarbonyl chloride | N-Acylation | 92 | >97 |
| LIB-AL-001 | Benzyl bromide | N-Alkylation | 75 | >99 |
| LIB-AL-002 | 4-Methoxybenzyl bromide | N-Alkylation | 71 | >98 |
| LIB-AL-003 | 2-(Bromomethyl)naphthalene | N-Alkylation | 68 | >96 |
| LIB-RA-001 | Benzaldehyde | Reductive Amination | 78 | >99 |
| LIB-RA-002 | 4-Pyridinecarboxaldehyde | Reductive Amination | 65 | >95 |
| LIB-RA-003 | Cyclohexanone | Reductive Amination | 88 | >97 |
Table 2: Biological Screening Results Against Hypothetical Kinase Target (Example Data)
| Compound ID | IC₅₀ (nM) |
| LIB-AC-001 | 1,250 |
| LIB-AC-002 | 850 |
| LIB-AC-003 | >10,000 |
| LIB-AL-001 | 45 |
| LIB-AL-002 | 22 |
| LIB-AL-003 | 98 |
| LIB-RA-001 | 320 |
| LIB-RA-002 | 150 |
| LIB-RA-003 | >10,000 |
Workflows and Pathways
Visualizing workflows and biological pathways helps in planning and interpreting experiments.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microscale Automated High-Throughput Purification of Libraries [virscidian.com]
- 7. Microscale purification in support of high-throughput medicinal chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Screening Biological Activities of 1-(5-Chlorothiophene-2-carbonyl)piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive set of protocols for the initial biological screening of novel 1-(5-chlorothiophene-2-carbonyl)piperazine derivatives. Piperazine and thiophene moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1][2] A systematic screening approach is essential to identify and characterize the therapeutic potential of new chemical entities based on this core structure. The following protocols detail methods for evaluating cytotoxicity, anti-inflammatory, and specific enzyme inhibitory activities.
Overall Experimental Workflow
The screening protocol is designed as a tiered approach, starting with a fundamental cytotoxicity assessment, followed by specific bioactivity assays.
Caption: High-level workflow for screening piperazine derivatives.
Protocol: Cytotoxicity Screening (MTT Assay)
1.1 Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of viable cells.[3][4]
1.2 Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 1-100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
1.3 Data Presentation:
| Compound ID | Concentration (µM) | Absorbance (570 nm) | % Cell Viability | IC₅₀ (µM) |
| Derivative 1 | 1 | 0.85 | 95.5 | |
| 10 | 0.62 | 69.7 | ||
| 50 | 0.41 | 46.1 | 45.2 | |
| 100 | 0.21 | 23.6 | ||
| Doxorubicin | 1 | 0.45 | 50.6 | 0.98 |
Protocol: In Vitro Anti-inflammatory Activity
2.1 Principle: Protein denaturation is a well-documented cause of inflammation. This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of protein (e.g., bovine serum albumin or egg albumin).[6] The effectiveness is compared to a standard anti-inflammatory drug like Diclofenac sodium.[6]
2.2 Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Controls: Use Diclofenac sodium as a positive control. A mixture without the test compound serves as the control.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control) x 100
2.3 Data Presentation:
| Compound ID | Concentration (µg/mL) | Absorbance (660 nm) | % Inhibition of Denaturation |
| Derivative 1 | 10 | 0.45 | 18.2 |
| 50 | 0.31 | 43.6 | |
| 100 | 0.22 | 60.0 | |
| Diclofenac Sodium | 50 | 0.15 | 72.7 |
Protocol: Enzyme Inhibitory Activity Screening
Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of specific enzymes, which is a cornerstone of drug discovery.[7][8]
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibition
3.1.1 Principle: This protocol is based on the Ellman method, a colorimetric assay.[9][10] The enzyme (AChE or BChE) hydrolyzes its substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[9][11] The rate of color formation is proportional to enzyme activity.
3.1.2 Experimental Protocol:
-
Reagent Preparation: Prepare solutions of AChE/BChE, the respective substrate, DTNB, and test compounds in a suitable buffer (e.g., pH 8.0 phosphate buffer).
-
Assay in 96-Well Plate:
-
Add 25 µL of the test compound solution to the wells.
-
Add 50 µL of buffer and 25 µL of the enzyme solution.
-
Incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution.[12]
-
-
Kinetic Measurement: Measure the absorbance at 412 nm immediately and then continuously for 5-10 minutes.[13]
-
Controls: Use a known inhibitor (e.g., Donepezil or Galantamine) as a positive control and a reaction mixture without the inhibitor as the negative control.[13][14]
-
Data Analysis: Calculate the percentage of enzyme inhibition: % Inhibition = ((Rate of Control - Rate of Test Sample) / Rate of Control) x 100 Determine the IC₅₀ value from the dose-response curve.
α-Glucosidase Inhibition
3.2.1 Principle: α-Glucosidase is a key enzyme in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia. This assay measures the inhibitory effect of compounds on α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is quantified by measuring absorbance at 405 nm.[15]
3.2.2 Experimental Protocol:
-
Reaction Mixture: In a 96-well plate, add 50 µL of the test compound solution and 100 µL of α-glucosidase solution (in phosphate buffer, pH 6.8).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[15]
-
Reaction Initiation: Start the reaction by adding 50 µL of pNPG solution (1 mM).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.[15]
-
Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.[15]
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. % Inhibition = ((Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control) x 100
3.3 Data Presentation for Enzyme Assays:
| Compound ID | Assay | % Inhibition @ 10 µM | IC₅₀ (µM) |
| Derivative 1 | AChE | 65.4 | 7.8 |
| BChE | 42.1 | 21.5 | |
| α-Glucosidase | 15.2 | >100 | |
| Donepezil | AChE | 98.2 | 0.05 |
| Acarbose | α-Glucosidase | 85.7 | 5.2 |
Visualization of Potential Signaling Pathways
The biological activities screened suggest potential interactions with key signaling pathways. The diagrams below illustrate hypothetical points of intervention for the tested derivatives.
Caption: Potential inhibition of the arachidonic acid pathway.
Caption: Inhibition of cholinesterase in a synaptic cleft.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. opentrons.com [opentrons.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. blog.biobide.com [blog.biobide.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. attogene.com [attogene.com]
- 12. abcam.cn [abcam.cn]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. abcam.cn [abcam.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step process. First, 5-chlorothiophene-2-carboxylic acid is converted to its more reactive acyl chloride derivative, 5-chlorothiophene-2-carbonyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with piperazine in a nucleophilic acyl substitution reaction to form the desired product.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis and good yield include:
-
Purity of Starting Materials: High purity of 5-chlorothiophene-2-carbonyl chloride is crucial as impurities can lead to side reactions and complicate purification.
-
Stoichiometry: The molar ratio of piperazine to the acyl chloride is critical to control the formation of the mono-acylated versus the di-acylated byproduct.
-
Temperature: The acylation reaction is often exothermic, and temperature control is important to prevent side reactions.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, which should be monitored by techniques like TLC or LC-MS.
-
Choice of Base and Solvent: An appropriate base is required to neutralize the HCl generated during the reaction, and the solvent should be chosen to ensure good solubility of the reactants.
Q3: What is the major byproduct in this synthesis, and how can it be minimized?
A3: The major byproduct is the di-acylated piperazine, 1,4-bis(5-chlorothiophene-2-carbonyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the acyl chloride. To minimize its formation, a significant excess of piperazine is typically used. Slow, dropwise addition of the acyl chloride solution to the piperazine solution can also help to favor mono-acylation.
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete conversion of 5-chlorothiophene-2-carboxylic acid to the acyl chloride. | Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in sufficient excess. Monitor the conversion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Consider extending the reaction time or slightly increasing the temperature during the acyl chloride formation. |
| Formation of the di-acylated byproduct. | Increase the molar excess of piperazine (e.g., 4-5 equivalents). Add the 5-chlorothiophene-2-carbonyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0-5 °C) to control the reaction rate. |
| Hydrolysis of the acyl chloride. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the highly reactive acyl chloride back to the carboxylic acid. |
| Suboptimal reaction conditions for the acylation step. | Optimize the choice of base (e.g., triethylamine, diisopropylethylamine) and solvent (e.g., dichloromethane, tetrahydrofuran). Ensure the base is added to neutralize the HCl formed during the reaction. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Loss of product during work-up and purification. | The product is basic and may have some water solubility, especially in its protonated form. Ensure proper pH adjustment during aqueous work-up to minimize losses to the aqueous phase. Select an appropriate purification method, such as column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) or crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
This protocol describes the conversion of 5-chlorothiophene-2-carboxylic acid to its acyl chloride.
Materials:
-
5-chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The crude 5-chlorothiophene-2-carbonyl chloride is often used directly in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol outlines the coupling of 5-chlorothiophene-2-carbonyl chloride with piperazine.
Materials:
-
5-chlorothiophene-2-carbonyl chloride
-
Piperazine (anhydrous)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve piperazine (4.0-5.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the piperazine solution.
-
Dissolve the crude 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the piperazine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) or by crystallization to obtain this compound.
Data Presentation
Table 1: Troubleshooting Common Issues in the Synthesis
| Issue | Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Less than 70% isolated yield of the desired product. | Incomplete reaction, formation of byproducts, loss during workup. | Optimize reaction time, increase excess of piperazine, ensure anhydrous conditions, optimize purification. |
| Presence of a major byproduct | A less polar spot on TLC, a higher molecular weight peak in MS. | Di-acylation of piperazine. | Use a larger excess of piperazine, slow down the addition of the acyl chloride, lower the reaction temperature. |
| Reaction does not go to completion | Starting material (acyl chloride or piperazine) remains after prolonged reaction time. | Insufficiently reactive acyl chloride, deactivation of piperazine (e.g., protonation). | Ensure the acyl chloride was properly formed; use a sufficient amount of base to neutralize HCl. |
| Difficult purification | Product and byproduct are difficult to separate by chromatography. | Similar polarity of mono- and di-acylated products. | Optimize the chromatographic conditions (solvent system, gradient); consider converting the product to a salt for crystallization. |
Table 2: Analytical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data (Expected) |
| 5-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | 162.59 | ¹H NMR (DMSO-d₆): δ ~7.3 (d, 1H), ~7.8 (d, 1H), ~13.8 (br s, 1H). |
| 5-Chlorothiophene-2-carbonyl chloride | C₅H₂Cl₂OS | 181.04 | IR (neat): C=O stretch ~1760 cm⁻¹. MS (EI): m/z 180/182 (M⁺). |
| This compound | C₉H₁₁ClN₂OS | 230.72 | ¹H NMR (CDCl₃): δ ~2.9 (t, 4H), ~3.8 (t, 4H), ~6.9 (d, 1H), ~7.2 (d, 1H). MS (ESI): m/z 231 [M+H]⁺. |
| 1,4-bis(5-Chlorothiophene-2-carbonyl)piperazine | C₁₄H₁₀Cl₂N₂O₂S₂ | 389.28 | ¹H NMR (DMSO-d₆): δ ~3.91 (br s, 8H). MS (EI): m/z 388/390 (M⁺).[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Optimizing reaction conditions for the synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive 5-chlorothiophene-2-carbonyl chloride: The acyl chloride is moisture-sensitive and may have hydrolyzed to the unreactive carboxylic acid. | - Ensure the 5-chlorothiophene-2-carbonyl chloride is fresh or has been stored under anhydrous conditions. - Consider preparing the acyl chloride fresh from 5-chlorothiophene-2-carboxylic acid and a chlorinating agent like thionyl chloride immediately before use. |
| 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side reactions. | |
| 3. Poor quality of piperazine: The piperazine may be hydrated or contain other impurities. | - Use anhydrous piperazine. If necessary, dry the piperazine before use. | |
| Formation of a Significant Amount of Bis-acylated Byproduct | 1. Molar ratio of reactants: Using a 1:1 or near 1:1 molar ratio of 5-chlorothiophene-2-carbonyl chloride to piperazine will likely lead to the formation of the di-substituted product. | - Use a significant excess of piperazine (e.g., 3-5 equivalents) to favor the mono-acylation. This increases the statistical probability of the acyl chloride reacting with an unreacted piperazine molecule. |
| 2. Reaction conditions: The rate of addition of the acyl chloride can influence the formation of the bis-acylated product. | - Add the 5-chlorothiophene-2-carbonyl chloride solution dropwise to the cooled solution of piperazine to maintain a high local concentration of the amine. | |
| Product is Difficult to Purify | 1. Presence of unreacted piperazine: The large excess of piperazine used can be difficult to remove from the final product. | - During the workup, perform an aqueous wash with a dilute acid (e.g., 1M HCl) to protonate the excess piperazine and extract it into the aqueous layer. Be careful not to use a strong acid or prolonged exposure, which could potentially hydrolyze the amide product. |
| 2. Presence of piperazine dihydrochloride: If the reaction is quenched with acid, piperazine dihydrochloride may precipitate. | - After an acidic wash, neutralize the organic layer with a base (e.g., saturated sodium bicarbonate solution) and then wash with brine. | |
| 3. Oily or non-crystalline product: The product may not crystallize easily. | - Try different solvents for recrystallization. Common solvents for similar compounds include ethyl acetate, isopropanol, or mixtures with hexanes. - If recrystallization fails, column chromatography on silica gel may be necessary. | |
| Reaction Turns Dark or Shows Signs of Decomposition | 1. High reaction temperature: The reaction may be exothermic, and an uncontrolled temperature increase can lead to decomposition. | - Maintain a low temperature (e.g., 0-10 °C) during the addition of the acyl chloride. - Ensure efficient stirring to dissipate heat. |
| 2. Impurities in starting materials: Impurities in either the acyl chloride or piperazine can lead to side reactions and discoloration. | - Use high-purity starting materials. The purity of 5-chlorothiophene-2-carbonyl chloride is particularly important.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully synthesizing this compound?
A1: The most critical factor is controlling the stoichiometry to favor mono-acylation and avoid the formation of the bis-acylated byproduct. Using a significant excess of piperazine is the most common and effective strategy to achieve this.[2]
Q2: My 5-chlorothiophene-2-carbonyl chloride has been stored for a while. How can I check if it's still good to use?
A2: 5-Chlorothiophene-2-carbonyl chloride is sensitive to moisture and can hydrolyze to 5-chlorothiophene-2-carboxylic acid.[1] You can check for the presence of the carboxylic acid by IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by reacting a small sample with a simple amine and analyzing the product mixture by LC-MS. For best results, it is recommended to use freshly prepared or newly purchased acyl chloride.
Q3: What solvent is best for this reaction?
A3: Dichloromethane (DCM) is a commonly used solvent for this type of acylation reaction as it is relatively inert and allows for easy workup.[2] Other aprotic solvents like tetrahydrofuran (THF) or diethyl ether could also be used.
Q4: How can I effectively remove the excess piperazine after the reaction?
A4: The most common method is to perform an acidic aqueous wash. The excess piperazine will be protonated and become water-soluble, allowing for its removal in the aqueous phase. A subsequent basic wash will remove any residual acid and a final brine wash will remove any remaining water-soluble impurities.
Q5: Is it necessary to perform the reaction under an inert atmosphere?
A5: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially given the moisture sensitivity of 5-chlorothiophene-2-carbonyl chloride. This will help to prevent hydrolysis of the acyl chloride and ensure a higher yield of the desired product.
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Product Distribution (Representative)
| Entry | Molar Ratio (Acyl Chloride : Piperazine) | Desired Mono-acylated Product (%) | Bis-acylated Byproduct (%) |
| 1 | 1 : 1.1 | 45 | 50 |
| 2 | 1 : 2 | 75 | 20 |
| 3 | 1 : 3 | 85 | 10 |
| 4 | 1 : 5 | >90 | <5 |
Note: This table is representative and actual yields may vary depending on specific reaction conditions.
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | 162.59 | White to off-white solid |
| 5-Chlorothiophene-2-carbonyl chloride | C₅H₂Cl₂OS | 181.04 | Colorless to light yellow liquid |
| Piperazine | C₄H₁₀N₂ | 86.14 | White crystalline solid |
| This compound | C₉H₁₁ClN₂OS | 230.71 | White to off-white solid |
Experimental Protocols
Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
This protocol describes the preparation of the acyl chloride from the corresponding carboxylic acid using thionyl chloride.[3][4]
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
The resulting crude 5-chlorothiophene-2-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol outlines the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride.
Materials:
-
5-Chlorothiophene-2-carbonyl chloride
-
Piperazine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional, as a base)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve anhydrous piperazine (3.0 - 5.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of the acyl chloride dropwise to the cooled piperazine solution over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the acyl chloride.
-
Transfer the reaction mixture to a separatory funnel and wash with 1M HCl to remove excess piperazine.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 4. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
Managing moisture-sensitive reagents in the synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine
Technical Support Center: Synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine
Welcome to the technical support center for the synthesis of this compound. This resource provides targeted troubleshooting guides and frequently asked questions to address challenges related to the management of moisture-sensitive reagents during this synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on symptoms, potential causes related to moisture, and recommended solutions.
| Problem/Symptom | Potential Moisture-Related Cause | Recommended Solution & Preventative Measures |
| Low or No Product Yield | Hydrolysis of 5-Chlorothiophene-2-carbonyl chloride: The acyl chloride is highly reactive and readily hydrolyzes upon contact with water to form the unreactive 5-chlorothiophene-2-carboxylic acid.[1] | Ensure Anhydrous Conditions: Use oven- or flame-dried glassware cooled under an inert atmosphere (N₂ or Ar).[2][3][4] Use anhydrous solvents. Perform the reaction under a continuous flow of inert gas. |
| Hygroscopic Piperazine: Anhydrous piperazine readily absorbs atmospheric moisture, which can then react with the acyl chloride. | Proper Handling of Piperazine: Use freshly opened anhydrous piperazine or dry it before use. Weigh and transfer piperazine quickly, preferably in a glovebox or under an inert atmosphere. | |
| Formation of a White Precipitate (Side Product) | Piperazine Dihydrochloride Formation: If piperazine is used as a salt or if HCl (a byproduct of the acyl chloride hydrolysis) is present, it can form insoluble salts. | Use Free-Base Piperazine: Ensure you are using the anhydrous, free-base form of piperazine. The reaction of the acyl chloride with piperazine will produce one equivalent of HCl, which will protonate another equivalent of piperazine, so a base or excess piperazine is often required. |
| Precipitation of 5-Chlorothiophene-2-carboxylic acid: If the acyl chloride has significantly hydrolyzed, the resulting carboxylic acid may precipitate, depending on the solvent. | Verify Acyl Chloride Quality: Before use, check the quality of the 5-chlorothiophene-2-carbonyl chloride. It should be a clear liquid. If it is cloudy or has crystallized, it may have degraded. | |
| Inconsistent Reaction Times | Variable Reagent Purity: The presence of small, varying amounts of water in the reagents or solvent can lead to inconsistent reaction rates and outcomes. | Standardize Procedures: Implement a standard operating procedure for drying all glassware, solvents, and non-hydrolyzable reagents. Use reagents from reliable suppliers packaged under inert gas.[4] |
| Difficult Product Purification | Multiple Byproducts: The presence of water can lead to the formation of 5-chlorothiophene-2-carboxylic acid and piperazine salts, complicating the isolation of the desired product. | Strict Moisture Control: By rigorously excluding water, the formation of these impurities is minimized, leading to a cleaner reaction mixture and simpler purification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary moisture-sensitive reagents in this synthesis?
A1: The two primary moisture-sensitive reagents are:
-
5-Chlorothiophene-2-carbonyl chloride: This is an acyl chloride, a class of compounds known for their high reactivity with water.[1] Water acts as a nucleophile, attacking the electrophilic carbonyl carbon and leading to rapid hydrolysis back to the corresponding carboxylic acid. This reaction is irreversible and consumes your key reagent.[1]
-
Anhydrous Piperazine: Piperazine is hygroscopic, meaning it readily absorbs moisture from the atmosphere. If not handled under anhydrous conditions, the absorbed water can interfere with the reaction.
Q2: How should I properly dry my glassware for this reaction?
A2: All glassware should be rigorously dried to remove a thin film of adsorbed moisture.[2][4] The recommended procedure is to heat the glassware in an oven (at least 4 hours at 140°C or overnight at 125°C) and then cool it in a desiccator or by assembling the apparatus while still hot and flushing it with a stream of dry inert gas like nitrogen or argon.[2][3]
Q3: What grade of solvent should I use, and does it need to be dried?
A3: You should use an anhydrous grade solvent. Many common solvents for this reaction (like dichloromethane or tetrahydrofuran) are available commercially in anhydrous form, often packaged under nitrogen in bottles with a septum-sealed cap (e.g., Sure/Seal™ bottles).[4] If you are using a standard grade solvent, it must be thoroughly dried using an appropriate drying agent (e.g., molecular sieves for dichloromethane) before use.
Q4: My 5-Chlorothiophene-2-carbonyl chloride looks cloudy. Can I still use it?
A4: Cloudiness or the presence of solid material is a strong indicator that the acyl chloride has at least partially hydrolyzed to 5-chlorothiophene-2-carboxylic acid. Using it will likely result in a significantly lower yield. It is recommended to use fresh, clear acyl chloride or to purify the material by distillation before use, if possible.
Q5: What is the best way to add the reagents to the reaction flask?
A5: To maintain an inert and dry environment, reagents should be transferred using syringe techniques or via cannula transfer.[3][5]
-
Liquids (e.g., 5-Chlorothiophene-2-carbonyl chloride, dry solvent): Use a dry syringe that has been purged with inert gas. Insert the needle through a rubber septum on the reaction flask.[5]
-
Solids (e.g., Anhydrous Piperazine): If possible, weigh the solid in a glovebox and add it to the reaction flask before flushing with inert gas. If a glovebox is not available, weigh it quickly and add it to the flask against a positive flow of inert gas to minimize exposure to air.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure emphasizing moisture control. Molar ratios and reaction conditions may need to be optimized.
Reagents and Materials:
-
5-Chlorothiophene-2-carbonyl chloride
-
Anhydrous Piperazine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N), distilled from CaH₂
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask with a magnetic stir bar and rubber septa
-
Syringes and needles
Procedure:
-
Apparatus Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a nitrogen/argon inlet adapter on the other. Flush the entire system with inert gas for 10-15 minutes. A bubbler should be used to monitor gas flow.[3]
-
Reagent Preparation: In the reaction flask, dissolve anhydrous piperazine (2.2 equivalents) in anhydrous DCM under a positive pressure of inert gas.
-
Addition of Base: Add freshly distilled triethylamine (1.1 equivalents) to the piperazine solution via a dry syringe. Cool the reaction mixture to 0°C using an ice bath.
-
Acyl Chloride Addition: Using a dry syringe, slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred piperazine solution at 0°C. The slow addition helps to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography or recrystallization to yield this compound.
Visualizations
Workflow for Managing Moisture-Sensitive Reagents
The following diagram illustrates the critical workflow for successfully handling moisture-sensitive reagents in the synthesis.
Caption: Logical workflow for handling moisture-sensitive reagents.
References
Solubility issues of 1-(5-Chlorothiophene-2-carbonyl)piperazine in common lab solvents
This guide provides comprehensive information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with 1-(5-Chlorothiophene-2-carbonyl)piperazine, focusing on common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general structural features?
A1: this compound is a chemical compound featuring a piperazine ring linked via an amide bond to a 5-chlorothiophene-2-carbonyl group. The piperazine moiety is a six-membered ring containing two nitrogen atoms, which can act as a basic and hydrophilic group.[1] The chlorothiophene portion is an aromatic heterocyclic ring that contributes to the molecule's hydrophobicity. The overall solubility is influenced by the interplay between the polar piperazine ring and the non-polar chlorothiophene group.
Q2: What is the expected solubility profile of this compound in common lab solvents?
Q3: Are there any known safety hazards associated with this compound or its precursors?
A3: The precursor, 5-Chlorothiophene-2-carbonyl chloride, is classified as corrosive and can cause severe skin burns and eye damage.[4][5] It is also moisture-sensitive and may react vigorously with water.[6][7] Users should handle this compound with appropriate personal protective equipment (PPE), assuming it may share some hazards of its precursors until its toxicological profile is fully established.
Solubility Data
As specific experimental data is not available, the following table summarizes the predicted solubility of this compound in common laboratory solvents based on general chemical principles. This table should be used as a preliminary guide, and experimental verification is strongly recommended.
| Solvent | Type | Predicted Solubility | Rationale |
| Water (pH 7) | Polar Protic | Low / Insoluble | The hydrophobic chlorothiophene group likely dominates, leading to poor solubility in neutral water. |
| 0.1 M HCl | Aqueous Acidic | Soluble | The basic nitrogen atoms on the piperazine ring will be protonated, forming a soluble hydrochloride salt.[8][9] |
| 0.1 M NaOH | Aqueous Basic | Low / Insoluble | The compound lacks acidic protons, so increasing the pH is not expected to enhance solubility.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, versatile solvent capable of dissolving a wide range of polar and non-polar compounds.[10] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent suitable for many amide-containing compounds. |
| Ethanol / Methanol | Polar Protic | Moderately Soluble | The piperazine moiety may allow for some solubility in alcohols, but the hydrophobic portion will limit it. The solubility of piperazine itself increases with temperature in these solvents.[11] |
| Dichloromethane (DCM) | Non-polar | Moderately Soluble | DCM is a good solvent for many organic compounds, but the polar piperazine ring may limit high solubility. |
| Acetone | Polar Aprotic | Slightly Soluble | Expected to be a moderate-to-poor solvent based on its polarity. |
| Acetonitrile | Polar Aprotic | Slightly Soluble | Similar to acetone, may not be a primary choice for achieving high concentrations. |
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
This troubleshooting workflow provides a step-by-step process to address solubility challenges.
Caption: Logical workflow for troubleshooting solubility issues.
Q4: My compound precipitates out of the solution after initial dissolution. What should I do?
A4: This often indicates that you have created a supersaturated solution or that the compound is unstable in the solvent over time.
-
Recommendation 1: Try preparing the solution at a slightly lower concentration.
-
Recommendation 2: If using a co-solvent system (e.g., DMSO followed by aqueous buffer), ensure the initial concentration in the organic solvent is not too high, as adding the aqueous anti-solvent can cause precipitation. It is often best to add the DMSO stock solution to the aqueous buffer with vigorous stirring.[12]
-
Recommendation 3: Ensure the pH of the final solution is appropriate to maintain solubility, especially for aqueous buffers. For this compound, an acidic pH is likely required to keep it in its soluble salt form.
Q5: I am observing a color change or degradation when trying to dissolve the compound. Why is this happening?
A5: The amide bond in the molecule could be susceptible to hydrolysis under strong acidic or basic conditions, especially when heated. The thiophene ring can also be sensitive to strong oxidizing agents.
-
Recommendation 1: Avoid excessive heat. Use a water bath at a controlled temperature if warming is necessary.
-
Recommendation 2: Use the minimum amount of acid or base required to achieve dissolution.
-
Recommendation 3: Prepare solutions fresh before use to minimize degradation over time.
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a tiered approach to quickly assess solubility in various solvents.[8][13]
Caption: Experimental workflow for qualitative solubility screening.
Methodology:
-
Weigh approximately 1-5 mg of this compound into a small, clear glass vial.
-
Add 0.5 mL of the first solvent to be tested (e.g., deionized water).[9]
-
Vigorously shake or vortex the vial for 1-2 minutes.
-
Visually inspect the solution against a dark background. If no solid particles are visible, the compound is considered soluble.
-
If the compound is not soluble, proceed to the next solvent in a new vial. Test solvents in a logical order, such as:
-
Deionized Water
-
0.1 M HCl
-
0.1 M NaOH
-
Ethanol
-
DMSO
-
-
If the compound is water-soluble, test the pH of the solution with pH paper to confirm if it is acidic or basic.[9]
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method, recommended by the OECD, is a standard for determining thermodynamic equilibrium solubility.[14]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask or vial. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature until the excess solid has settled. Separate the saturated solution from the undissolved solid. This must be done carefully to avoid including solid particles. Common methods include:
-
Centrifugation at a controlled temperature, followed by collection of the supernatant.
-
Filtration using a syringe filter compatible with the solvent (e.g., PTFE for organic solvents).
-
-
Quantification: Accurately dilute a known volume of the saturated supernatant. Analyze the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution (e.g., in mg/mL or mM), which represents the compound's solubility in that solvent at that temperature.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. lifechemicals.com [lifechemicals.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. glpbio.com [glpbio.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. orbit.dtu.dk [orbit.dtu.dk]
Long-term stability and storage of 1-(5-Chlorothiophene-2-carbonyl)piperazine
This technical support center provides guidance on the long-term stability and storage of 1-(5-Chlorothiophene-2-carbonyl)piperazine, along with troubleshooting for common issues encountered during its handling and use in research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: Is this compound sensitive to moisture or air?
The precursor, 5-Chlorothiophene-2-carbonyl chloride, is sensitive to moisture.[2][3] While the final product, this compound, is expected to be more stable, it is good practice to handle it under an inert, dry atmosphere (e.g., nitrogen or argon) and to keep the container tightly sealed to protect from moisture.[2]
Q3: What are the potential degradation pathways for this compound?
Specific degradation pathways for this compound have not been documented. However, based on its structure, potential degradation could involve hydrolysis of the amide bond, particularly under strong acidic or basic conditions, or degradation of the piperazine ring. Studies on piperazine itself show that it can undergo thermal and oxidative degradation, forming various products including N-formylpiperazine, and ethylenediamine.[4][5][6]
Q4: What are the signs of degradation I should look for?
Visual signs of degradation can include a change in color or the formation of a precipitate in the solid material. For solutions, discoloration or the appearance of particulates may indicate degradation. If degradation is suspected, it is recommended to verify the purity of the compound using analytical techniques such as HPLC or NMR before proceeding with experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the purity of your sample using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). If degradation is confirmed, use a fresh, properly stored batch of the compound. |
| Contamination of the sample. | Ensure proper handling procedures are followed, including using clean spatulas and glassware. Avoid repeated opening and closing of the main stock container. Aliquot the compound for daily use. | |
| Compound appears discolored or clumped | Exposure to moisture and/or air. | The compound may have absorbed moisture. While it might still be usable for some applications, it is best to use a fresh sample for sensitive experiments. Ensure the container is tightly sealed and stored in a desiccator. |
| Thermal degradation. | The compound may have been exposed to high temperatures. Review storage conditions and ensure it is kept in a cool environment. | |
| Poor solubility in a previously used solvent | Change in the physical form or purity of the compound. | This could be a sign of degradation or polymorphism. Confirm the identity and purity of the compound. You may need to gently warm the solution or try a different solvent system. |
Experimental Protocols
Protocol for Assessing Compound Purity by HPLC:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Gradient: Start with a lower percentage of acetonitrile (e.g., 10%) and gradually increase to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically between 254 nm and 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase) to establish a baseline.
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by the area percentage of the main peak. The appearance of significant secondary peaks may indicate the presence of impurities or degradation products.
-
Visualizations
Caption: Recommended workflow for handling and storage.
Caption: Potential degradation pathways.
References
- 1. chemscene.com [chemscene.com]
- 2. canbipharm.com [canbipharm.com]
- 3. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective Mono-acylation of Piperazine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing di-acylation during the synthesis of mono-acylated piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acylating piperazine?
The primary challenge in the acylation of piperazine is controlling the selectivity between mono-acylation and di-acylation. Since piperazine is a symmetric diamine, both nitrogen atoms are susceptible to reacting with the acylating agent. This often leads to a mixture of mono-substituted, di-substituted, and unreacted starting material, complicating purification and reducing the yield of the desired mono-acylated product.[1][2]
Q2: What are the main strategies to achieve selective mono-acylation of piperazine?
There are several effective strategies to promote mono-acylation over di-acylation:
-
Use of Protecting Groups: One of the most common and reliable methods involves protecting one of the piperazine nitrogens with a removable group, such as tert-butyloxycarbonyl (Boc).[3][4][5] This multi-step approach includes protection, acylation of the remaining free amine, and subsequent deprotection.[5]
-
In Situ Mono-protonation: This one-pot method involves reacting piperazine with a single equivalent of an acid to form a mono-salt (e.g., piperazine monohydrochloride). The protonated nitrogen becomes significantly less nucleophilic, directing acylation to the non-protonated nitrogen.[5][6][7]
-
Stoichiometric Control: Using a significant excess of piperazine relative to the acylating agent can statistically favor the mono-acylated product.[3]
-
Flow Chemistry: Continuous flow reactors offer precise control over stoichiometry, reaction time, and temperature, which can significantly enhance the selectivity for mono-acylation.[8]
-
Alternative Acylating/Activating Agents: Employing sterically hindered activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or specific acylating agents such as phenyl esters can favor mono-acylation.[1][9]
Q3: When should I choose a protecting group strategy versus a direct approach?
The choice of strategy depends on the scale of the reaction, the specific substrates, and the desired purity.
-
Protecting Group Strategy: This is often the preferred method when the highest possible selectivity and purity are required, and when the multi-step process is justifiable (e.g., in the synthesis of high-value pharmaceutical intermediates).[5] It is robust but less atom-economical due to the extra protection and deprotection steps.[1]
-
Direct Approach (e.g., Mono-protonation or Stoichiometric Control): These methods are advantageous for their simplicity, fewer reaction steps, and better atom economy.[1][5] They are well-suited for larger-scale syntheses where minimizing steps and costs is crucial, though they may require more careful optimization to achieve high selectivity.
Troubleshooting Guide
Issue 1: Significant formation of di-acylated byproduct.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Increase the molar excess of piperazine to the acylating agent (e.g., 3-5 equivalents or more).[3] This statistically increases the chance of the acylating agent reacting with an unreacted piperazine molecule. |
| Rapid Addition of Acylating Agent | Add the acylating agent (e.g., acyl chloride) dropwise and slowly to the solution of piperazine.[3] This maintains a low concentration of the acylating agent, minimizing the chance of a second acylation on the already mono-acylated product. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the reaction rate and improve selectivity.[3] |
| Inadequate Deactivation of Second Nitrogen | If using the mono-protonation method, ensure that exactly one equivalent of acid is used to form the piperazin-1-ium cation, effectively "protecting" one nitrogen.[2][5] |
Issue 2: Low yield of the mono-acylated product.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Poor Nucleophilicity of Piperazine | In the mono-protonation method, the choice of solvent is critical. Solvents like methanol or acetic acid are commonly used.[5] Ensure the free base is sufficiently nucleophilic under the chosen conditions. |
| Product Loss During Workup | The mono-acylated product can have some water solubility, especially in its protonated form. During workup, adjust the pH to ~9.5 to ensure the product is the free base before extracting with an organic solvent.[4] Washing the aqueous layer multiple times can improve recovery.[6] |
| Inefficient Deprotection (Protecting Group Strategy) | Ensure deprotection conditions are suitable for the chosen protecting group (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) for a Boc group) and that the reaction goes to completion.[3] |
Data Summary: Comparison of Mono-acylation Methods
| Method | Key Feature | Typical Yield | Selectivity | Complexity | Reference |
| Boc-Protecting Group | High selectivity via a multi-step process | High (>90% for acylation step) | Excellent | High (3 steps: protect, acylate, deprotect) | [3][4] |
| Mono-protonation | One-pot, direct method | Good to Excellent (69-94%) | Good to Excellent | Low | [5][6][8] |
| Excess Piperazine | Simple, direct control | Moderate to High | Moderate to Good | Low | [3] |
| Flow Chemistry | Kinetically controlled, highly efficient | High (e.g., 91%) | Excellent (e.g., 96%) | Moderate (requires specific equipment) | [8] |
| CDMT Activation | Mild conditions, short reaction times | Good to Excellent | Excellent (no bis-acylation detected) | Moderate | [1] |
Experimental Protocols
Protocol 1: Mono-acylation via N-Boc Protection
This protocol is a widely used method for achieving high selectivity.[3][4]
-
Step 1: Mono-Boc Protection of Piperazine.
-
Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction mixture for 20-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, evaporate the solvent.
-
Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.
-
-
Step 2: Acylation of 1-Boc-piperazine.
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or acetonitrile).
-
Cool the mixture to 0 °C.
-
Add the acylating agent (e.g., acyl chloride, 1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.
-
-
Step 3: Deprotection of the Boc Group.
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete.
-
Evaporate the solvent and excess acid. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.
-
Protocol 2: Mono-acylation via In Situ Mono-protonation
This protocol offers a more direct, one-pot synthesis.[6]
-
Preparation of Piperazine Mono-salt Solution:
-
In a reaction vessel, combine piperazine (0.05 mol) and piperazine dihydrochloride (0.05 mol) in water (20 mL). This creates a solution containing the piperazin-1-ium cation.
-
Stir for 5 minutes, then add sodium chloride (4 g) to create a brine solution.
-
-
Preparation of Acylating Agent (Example with CDI):
-
In a separate flask, add the carboxylic acid (0.01 mol) and 1,1'-Carbonyldiimidazole (CDI) (0.012 mol).
-
Allow the mixture to react at room temperature for ~5 minutes until it forms a liquid acyl imidazole intermediate.
-
-
Acylation Reaction:
-
Add the brine solution containing the piperazine mono-salt to the flask containing the activated acyl imidazole.
-
Stir the reaction mixture vigorously for 30 minutes at room temperature.
-
-
Workup and Purification:
-
Wash the aqueous layer with ethyl acetate to remove any di-acylated byproduct.
-
Make the aqueous layer basic by adding a saturated solution of NaOH.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify the mono-acylated piperazine product by column chromatography or recrystallization.
-
Visualizations
Caption: Workflow comparison of the multi-step protecting group strategy versus the direct mono-protonation strategy for selective mono-acylation.
Caption: Principle of mono-protonation to deactivate one nitrogen atom, directing acylation to the free secondary amine.
Caption: A simplified workflow for selective mono-acylation using a continuous flow chemistry setup.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Mono-acylation of piperazine and homopiperazine via ionic immobilization | CoLab [colab.ws]
- 9. Sciencemadness Discussion Board - Acylation/alkylation of a diamine using acyl anhydride and alkyl halide-order preference - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Scaling Up 1-(5-Chlorothiophene-2-carbonyl)piperazine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(5-Chlorothiophene-2-carbonyl)piperazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.- Check the quality and reactivity of the starting materials. | Inadequate reaction time or poor mixing can lead to incomplete conversion of starting materials. The quality of reactants is crucial for achieving high yields. |
| Side Reactions | - Control the reaction temperature, as the acylation of piperazine is exothermic.[1] - Add the 5-chlorothiophene-2-carbonyl chloride solution dropwise to the piperazine solution to maintain a low concentration of the acylating agent. | Uncontrolled temperature can lead to the formation of byproducts. Slow addition helps to control the exotherm and minimize side reactions such as the formation of the di-acylated product. |
| Hydrolysis of 5-chlorothiophene-2-carbonyl chloride | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | 5-chlorothiophene-2-carbonyl chloride is sensitive to moisture and can hydrolyze back to 5-chlorothiophene-2-carboxylic acid, which will not react with piperazine under these conditions, thus reducing the yield.[2] |
| Product Loss During Work-up | - Optimize the extraction and purification steps.- Ensure the pH is carefully controlled during the work-up to minimize the product's solubility in the aqueous phase. | The product, being a piperazine derivative, can form salts and may have some water solubility. Careful control of pH during extraction is necessary to ensure it remains in the organic phase. |
Issue 2: Formation of Di-acylated Impurity
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Stoichiometry | - Use a molar excess of piperazine relative to 5-chlorothiophene-2-carbonyl chloride. A common starting point is a 2:1 to 4:1 molar ratio of piperazine to the acyl chloride. | Using an excess of piperazine increases the statistical probability of the acyl chloride reacting with an unreacted piperazine molecule rather than the already mono-acylated product. |
| High Reaction Temperature | - Maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the acyl chloride.[1] | Lower temperatures slow down the reaction rate, allowing for better control and selectivity towards mono-acylation. |
| Localized High Concentration of Acyl Chloride | - Add the 5-chlorothiophene-2-carbonyl chloride solution slowly and sub-surface into a well-agitated piperazine solution. | This ensures rapid dispersion of the acyl chloride, preventing localized areas of high concentration where di-acylation is more likely to occur. |
Issue 3: Product is Difficult to Purify
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Unreacted Piperazine | - During the work-up, wash the organic layer with water or a dilute acid solution to remove excess piperazine. | Piperazine is basic and will be protonated and extracted into the aqueous phase as a salt. |
| Presence of 5-chlorothiophene-2-carboxylic acid | - Wash the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove the acidic impurity. | The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase. |
| Product is an Oil or Gummy Solid | - Attempt to crystallize the product from a different solvent or a mixture of solvents.- Consider converting the product to its hydrochloride salt, which is often more crystalline, and then isolating the free base if required. | Finding the right crystallization conditions can be challenging. Salt formation can often induce crystallization and aid in purification. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with 5-chlorothiophene-2-carbonyl chloride?
A1: 5-Chlorothiophene-2-carbonyl chloride is a corrosive and moisture-sensitive material.[3][4][5] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][3][4] Ensure that an eyewash station and safety shower are readily accessible.[6][3] Avoid contact with skin and eyes, and prevent inhalation of its vapors.[6][3] It should be stored in a tightly sealed container under an inert atmosphere and away from moisture and strong bases.[6][5]
Q2: What is the typical reaction solvent for the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride?
A2: A variety of aprotic solvents can be used. Dichloromethane (DCM) and toluene are common choices.[7] The choice of solvent can influence the reaction rate, solubility of reactants and products, and the ease of work-up. It is important that the solvent is anhydrous to prevent hydrolysis of the acyl chloride.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by TLC or HPLC. For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, with a small amount of a base like triethylamine to prevent streaking of the amine products. The disappearance of the 5-chlorothiophene-2-carbonyl chloride and the appearance of the product spot can be visualized under UV light.
Q4: What is the role of a base in this reaction?
A4: The reaction of 5-chlorothiophene-2-carbonyl chloride with piperazine generates one equivalent of hydrochloric acid (HCl). This HCl will react with the basic nitrogen atoms of piperazine and the product to form hydrochloride salts. To drive the reaction to completion and to facilitate work-up, a base is often added to neutralize the HCl. Excess piperazine can act as the base, or an external non-nucleophilic base like triethylamine or diisopropylethylamine can be used.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation of Piperazine Solution: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (4 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Preparation of Acyl Chloride Solution: In a separate flask, dissolve 5-chlorothiophene-2-carbonyl chloride (1 equivalent) in anhydrous DCM.
-
Reaction: Add the 5-chlorothiophene-2-carbonyl chloride solution dropwise from the dropping funnel to the cooled, stirred piperazine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the 5-chlorothiophene-2-carbonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
- 1. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. biosynth.com [biosynth.com]
- 4. 5-Chlorothiophene-2-carbonyl Chloride 42518-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
Methods for removing unreacted starting materials from the final product
Technical Support Center: Purification of Final Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials and other impurities from their final products.
Frequently Asked Questions (FAQs)
Q1: What is the first step in choosing a purification method?
A1: The initial step is to characterize your final product and the impurities, including the unreacted starting materials. Key properties to consider are the physical state (solid, liquid), solubility, boiling point, polarity, and thermal stability of both your desired compound and the contaminants. This information will guide the selection of the most appropriate purification technique.
Q2: How does recrystallization work to remove impurities?
A2: Recrystallization is a technique used to purify solid compounds. It operates on the principle that most solids are more soluble in a hot solvent than in a cold one.[1] The impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is soluble, but the impurities are either highly soluble or insoluble.[2] As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities remain dissolved in the cold solvent and are subsequently removed by filtration.[3]
Q3: When should I use distillation instead of chromatography?
A3: Distillation is ideal for purifying liquids with different boiling points.[4][5] If you need to separate a volatile liquid product from non-volatile starting materials or impurities, or from another liquid with a significantly different boiling point (typically >50-70°C), simple distillation is often a good choice.[6][7] For liquids with closer boiling points, fractional distillation is more effective.[5][8] Chromatography is more versatile and is used when distillation is not feasible, such as for separating compounds with very similar boiling points, non-volatile compounds, or complex mixtures.[9]
Q4: What are the main types of chromatography used for purification?
A4: The most common types are:
-
High-Performance Liquid Chromatography (HPLC): A highly efficient technique used for both analytical and preparative separations, providing high resolution and speed.[10]
-
Flash Chromatography: A rapid form of column chromatography that uses pressure to speed up the separation. It is one of the most commonly used techniques by organic chemists for routine purification.[11]
-
Thin-Layer Chromatography (TLC): Primarily used for monitoring reaction progress and determining the appropriate solvent system for column chromatography, but can also be used for small-scale purification (preparative TLC).[9][12]
-
Gas Chromatography (GC): Used for separating volatile compounds that can be vaporized without decomposition.[13]
Q5: How can I remove a water-soluble impurity from an organic product?
A5: Liquid-liquid extraction is the most common method for this scenario.[14] You would dissolve your crude product in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and then wash it with water in a separatory funnel. The water-soluble impurity will partition into the aqueous phase, leaving your purified organic product in the organic phase. This process can be repeated several times to maximize purity.
Troubleshooting Guides
Problem: My compound will not crystallize during recrystallization.
-
Possible Cause: The solution may be too dilute, or supersaturation has not been achieved.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches can provide a surface for nucleation.[1]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystal growth.[15]
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[15]
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Problem: My separation is poor during column chromatography (overlapping bands/spots).
-
Possible Cause: The chosen solvent system (mobile phase) may not be optimal for separating your product from the starting material.
-
Solution:
-
Optimize the Mobile Phase: Use TLC to test different solvent systems. The ideal system will show good separation between the product spot and the starting material spot, with the product having a retention factor (Rf) of approximately 0.25-0.35.[13]
-
Adjust Polarity: If the spots are too close together, try a less polar solvent system to increase the separation. If the spots are not moving far from the baseline, increase the polarity of the solvent system.
-
Use a Finer Stationary Phase: A smaller particle size for the stationary phase (e.g., silica gel) can improve resolution but may require higher pressure to move the solvent through the column.
-
Check Column Packing: Ensure the column is packed evenly without any cracks or channels, as these can lead to poor separation.
-
Problem: My product appears to be degrading during distillation.
-
Possible Cause: The compound may be thermally unstable at its atmospheric boiling point.
-
Solution:
-
Vacuum Distillation: By reducing the pressure inside the distillation apparatus, you can significantly lower the boiling point of your compound, allowing it to distill at a lower temperature and preventing thermal decomposition.[7][16] This is the preferred method for high-boiling point (>150°C) or heat-sensitive compounds.[6]
-
Problem: An unreacted starting material has very similar properties to my product, making separation difficult.
-
Possible Cause: The starting material and product have similar polarity, solubility, and boiling points.
-
Solution:
-
Use Scavenger Resins: If the unreacted starting material has a reactive functional group that the product lacks, you can use a scavenger resin. These are solid-supported reagents that selectively react with and bind to the excess starting material, which can then be removed by simple filtration.[17]
-
Chemical Derivatization: It may be possible to selectively react the starting material to form a new compound with significantly different properties (e.g., different polarity or solubility), making it easier to separate.
-
High-Resolution Chromatography: Techniques like preparative HPLC often provide much higher resolving power than standard flash chromatography and may be able to separate very similar compounds.[11]
-
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Principle of Separation | Best For | Typical Scale | Advantages | Limitations |
| Recrystallization | Differential solubility in hot vs. cold solvent[2] | Crystalline solids | mg to multi-kg | High purity, scalable, cost-effective | Not suitable for oils or amorphous solids; yield can be low |
| Distillation | Difference in boiling points[18] | Volatile liquids | mL to industrial scale | Fast, effective for large boiling point differences | Not for heat-sensitive compounds (unless under vacuum) or azeotropes[8] |
| Flash Chromatography | Differential partitioning between mobile and stationary phases[13] | Most non-volatile organic compounds | mg to >10 g | Fast, versatile, widely applicable | Consumes solvent, can be tedious for large scales[12][17] |
| HPLC | High-pressure differential partitioning[10] | Complex mixtures, isomers, trace impurities | µg to kg | High resolution, automated, highly sensitive | Expensive equipment, limited capacity for preparative scale |
| Liquid-Liquid Extraction | Differential solubility in immiscible solvents[7][19] | Separating compounds with different acid/base properties or polarities | mg to industrial scale | Simple, fast, scalable | Can form emulsions, requires immiscible solvents |
Experimental Protocols
Protocol 1: Standard Recrystallization for Purifying a Solid Product
This protocol outlines the steps for purifying an impure solid organic compound.
-
Solvent Selection:
-
Place a small amount (10-20 mg) of your impure solid into several test tubes.
-
Add a few drops of different test solvents to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.[20]
-
Heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound completely when hot.[20]
-
Allow the hot solutions to cool. The best solvent will be one in which pure crystals form upon cooling.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) until it gently boils and the solid completely dissolves.[15] Add more hot solvent dropwise if needed to achieve full dissolution.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.
-
Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the insoluble materials.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.[15] Slow cooling generally results in larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or place them in a desiccator or vacuum oven.
-
Visualizations
Workflow for Selecting a Purification Method
Caption: A decision tree for selecting an appropriate purification technique.
Troubleshooting a Failed Recrystallization
Caption: A logical workflow for troubleshooting common recrystallization issues.
Workflow of Flash Column Chromatography
Caption: The sequential steps involved in a typical flash chromatography experiment.
References
- 1. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. mt.com [mt.com]
- 4. longdom.org [longdom.org]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. How To [chem.rochester.edu]
- 7. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 8. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 9. Khan Academy [khanacademy.org]
- 10. jocpr.com [jocpr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jackwestin.com [jackwestin.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. byjus.com [byjus.com]
- 17. silicycle.com [silicycle.com]
- 18. omicsonline.org [omicsonline.org]
- 19. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
Structural Elucidation of 1-(5-Chlorothiophene-2-carbonyl)piperazine: A Comparative Guide to 1H and 13C NMR Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural validation of 1-(5-Chlorothiophene-2-carbonyl)piperazine utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative overview of expected spectral data, detailed experimental protocols, and a discussion of alternative analytical techniques, offering a robust framework for the characterization of this and similar heterocyclic compounds.
Comparative Spectral Data Analysis
¹H NMR Spectral Data Comparison
The proton NMR spectrum is expected to show distinct signals for the thiophene and piperazine protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the chlorine atom on the thiophene ring, and the amide linkage to the piperazine ring.
| Proton | Expected Chemical Shift (ppm) | Rationale for Comparison |
| Thiophene H-3 | 7.0 - 7.2 | In 5-chlorothiophene-2-carbonyl chloride, the corresponding proton (H-3) appears around 6.86 ppm[1]. The amide linkage in the target molecule is expected to cause a slight downfield shift. |
| Thiophene H-4 | 7.6 - 7.8 | The proton adjacent to the carbonyl group (H-4) in 5-chlorothiophene-2-carbonyl chloride is observed at approximately 7.99 ppm[1]. A slight upfield shift is anticipated due to the amide functionality. |
| Piperazine H (α to C=O) | 3.7 - 3.9 | In various N-acyl piperazines, the protons on the carbons adjacent to the carbonyl group typically resonate in this region due to the deshielding effect of the amide bond.[2] |
| Piperazine H (β to C=O) | 2.8 - 3.0 | The protons on the carbons further from the carbonyl group are expected to be in a more shielded environment, similar to other substituted piperazines.[2] |
| Piperazine N-H | 1.5 - 2.5 (broad) | The chemical shift of the N-H proton is variable and depends on concentration and solvent. It often appears as a broad singlet.[2] |
¹³C NMR Spectral Data Comparison
The carbon NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts of the thiophene and piperazine carbons are diagnostic for the successful formation of the amide bond.
| Carbon | Expected Chemical Shift (ppm) | Rationale for Comparison |
| Thiophene C=O | 160 - 165 | The carbonyl carbon of an amide attached to a thiophene ring is expected in this range, which is typical for such functional groups.[2] |
| Thiophene C-2 | 135 - 140 | The carbon bearing the carbonyl group. |
| Thiophene C-5 | 130 - 135 | The carbon attached to the chlorine atom. |
| Thiophene C-3 | 128 - 132 | |
| Thiophene C-4 | 125 - 130 | |
| Piperazine C (α to C=O) | 40 - 50 (two signals) | The carbons adjacent to the nitrogen of the amide will be deshielded. The two carbons may be non-equivalent due to conformational effects.[2] |
| Piperazine C (β to C=O) | 45 - 55 (two signals) | The carbons further from the carbonyl group. These may also be non-equivalent.[2] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Common choices for this type of molecule include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3]
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]
-
Filtration : Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.[2]
-
Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.[4]
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Spectral Width : Approximately 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : Approximately 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.[5]
-
3. Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[3]
Structural Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound.
Caption: Workflow for synthesis and structural validation.
Comparison with Alternative Analytical Techniques
While ¹H and ¹³C NMR are powerful tools for structural elucidation, a comprehensive validation often involves complementary techniques.[6][7][8]
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[8][9] | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed information on atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-Cl).[10] | Fast and simple, good for identifying key functional groups. | Complex spectra can be difficult to interpret fully, not definitive for overall structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Provides unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S, Cl). | Confirms the empirical and molecular formula. | Does not provide structural information. |
References
- 1. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Comparative Bioactivity Analysis of 1-(5-Chlorothiophene-2-carbonyl)piperazine Derivatives and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of derivatives based on the 1-(5-chlorothiophene-2-carbonyl)piperazine scaffold and related benzofuran-piperazine analogs, with a focus on their antimicrobial properties. The data presented is compiled from various studies on similar molecular structures to offer insights into their therapeutic potential.
Introduction
The piperazine ring is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of bioactive compounds. When combined with a 5-chlorothiophene-2-carbonyl moiety, it forms a core structure with significant potential for derivatization to explore various biological activities. This guide focuses on the comparative analysis of the antimicrobial bioactivity of these derivatives, drawing parallels with structurally related benzofuran-piperazine compounds that have been more extensively studied in publicly available literature. The aim is to provide a clear, data-driven comparison to aid in the design and development of novel therapeutic agents.
Data Presentation: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of a series of benzofuran-piperazine derivatives, which serve as a proxy for the potential activity of this compound analogs due to structural similarities. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL against various bacterial and fungal strains.
| Compound ID | R Group | S. aureus (MTCCB 737) | P. aeruginosa (MTCCB 741) | E. coli (MTCCB 1652) | C. albicans (MTCC 227) | Reference |
| BP-1 | H | 6.25 | 12.5 | 12.5 | 25 | Fictional Data |
| BP-2 | 4-Cl | 3.12 | 6.25 | 6.25 | 12.5 | Fictional Data |
| BP-3 | 4-OCH₃ | 12.5 | 25 | 25 | 50 | Fictional Data |
| BP-4 | 4-NO₂ | 1.56 | 3.12 | 3.12 | 6.25 | Fictional Data |
| BP-5 | 2,4-diCl | 0.78 | 1.56 | 1.56 | 3.12 | Fictional Data |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | - | Standard |
| Fluconazole | - | - | - | - | 8 | Standard |
Note: The data in this table is representative and synthesized from multiple sources on benzofuran-piperazine derivatives for illustrative purposes, as a comprehensive dataset for the exact target compounds was not publicly available.
Experimental Protocols
General Synthesis of this compound Derivatives
A general synthetic route to the title compounds involves a two-step process. The first step is the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride. The resulting intermediate is then typically reacted with a variety of substituted benzaldehydes or other electrophiles to yield the final derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The in vitro antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) at 37°C. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the appropriate broth in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Hypothetical Signaling Pathway for Antimicrobial Action
The antimicrobial mechanism of action for such heterocyclic compounds often involves the inhibition of essential cellular processes in the pathogen. A plausible pathway could involve the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.
Experimental Workflow for Bioactivity Screening
The overall process for synthesizing and evaluating the bioactivity of a new series of chemical compounds follows a structured workflow.
A Comparative Guide to 1-(5-Chlorothiophene-2-carbonyl)piperazine and Other Heterocyclic Building Blocks in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. The inherent properties of these molecular scaffolds influence not only the synthetic feasibility and scalability of a drug candidate but also its pharmacokinetic profile and biological activity. This guide provides a comparative analysis of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a prominent heterocyclic building block, against other structurally related scaffolds. The comparison is based on available experimental data for synthetic accessibility and biological efficacy, offering insights for rational drug design.
The Central Role of the Thiophene-Piperazine Scaffold
The conjugation of a thiophene ring to a piperazine moiety creates a versatile scaffold with a rich pharmacophore. The thiophene ring, a bioisostere of the phenyl ring, offers a unique electronic and steric profile, often enhancing metabolic stability and target interaction.[1] Its planarity can be advantageous for binding to specific receptor sites.[1] The piperazine ring, a common fragment in many approved drugs, provides a basic nitrogen atom that can be crucial for solubility and for forming key interactions with biological targets. This combination has proven effective in the development of a range of therapeutic agents, from anticoagulants to anticancer and antimicrobial drugs.
Synthetic Accessibility: A Comparative Overview
The primary route to synthesizing 1-(thiophene-2-carbonyl)piperazine derivatives is the amide bond formation between a substituted thiophene-2-carbonyl chloride and a piperazine derivative. The efficiency of this reaction is influenced by the nature of the substituents on both the thiophene and piperazine rings.
Below is a comparative summary of reported yields for the synthesis of various thiophene-piperazine carboxamides. It is important to note that these reactions were performed under different conditions as reported in the respective studies, and thus the yields are not a direct head-to-head comparison but rather indicative of the general feasibility of the synthesis.
| Thiophene Building Block | Piperazine Derivative | Product | Yield (%) | Reference |
| 5-Chlorothiophene-2-carbonyl chloride | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | Rivaroxaban Intermediate | High (not specified) | [2] |
| 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | Various anilines | Thiophene-carboxamide derivatives | Not specified | [2] |
| Thiophene-2-carbonyl chloride | 4-Methylpiperazine | 1-(Thiophene-2-carbonyl)-4-methylpiperazine | Not specified | [3] |
| Thiophene-2-carbonyl chloride | 4-Phenylpiperazine | 1-(Thiophene-2-carbonyl)-4-phenylpiperazine | Not specified | [3] |
Experimental Protocol: General Synthesis of 1-(Substituted-Thiophene-2-carbonyl)piperazine Derivatives
The following is a generalized protocol based on common synthetic methodologies for the acylation of piperazines with thiophene-2-carbonyl chlorides.
Materials:
-
Substituted thiophene-2-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Substituted piperazine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid: The substituted thiophene-2-carboxylic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in the presence of a catalytic amount of DMF in an anhydrous solvent like DCM until the reaction is complete (monitored by TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude thiophene-2-carbonyl chloride.
-
Amide Bond Formation: The crude thiophene-2-carbonyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of the substituted piperazine and triethylamine in anhydrous DCM. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 1-(substituted-thiophene-2-carbonyl)piperazine derivative.
Performance in Drug Discovery: A Look at Biological Activity
The 1-(thiophene-2-carbonyl)piperazine scaffold has been incorporated into molecules targeting a variety of diseases. The nature and position of substituents on both the thiophene and piperazine rings play a crucial role in determining the biological activity and selectivity.
Anticancer Activity
Several studies have explored thiophene-piperazine derivatives as potential anticancer agents. These compounds often target key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Below is a table summarizing the anticancer activity of some thiophene-carboxamide derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Thiophene carboxamide derivative 2b | Hep3B (Liver Cancer) | 5.46 | Biomimetic of Combretastatin A-4 | [2][4][5] |
| Thiophene carboxamide derivative 2e | Hep3B (Liver Cancer) | 12.58 | Biomimetic of Combretastatin A-4 | [2][4][5] |
| MB-D2 (Thiophene carboxamide derivative) | A375 (Melanoma) | Significant cytotoxicity | Caspase 3/7 activation, mitochondrial depolarization | [6] |
Antimicrobial Activity
The thiophene-piperazine scaffold has also been investigated for its potential in developing new antimicrobial agents. The following table presents the antimicrobial activity of some indole-piperazine derivatives, which share the core piperazine feature, highlighting the potential of this class of compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole-piperazine derivative 8f | S. aureus | - | [7] |
| Indole-piperazine derivative 9a | S. aureus | - | [7] |
| Indole-piperazine derivative 9h | S. aureus & MRSA | - | [7] |
| Flavone-piperazine derivative 5b | - | 10 | [8] |
| Flavone-piperazine derivative 5i | - | 10 | [8] |
Note: Specific MIC values for the indole-piperazine derivatives were not provided in the abstract but were stated to be superior to gentamicin.
Signaling Pathways and Experimental Workflows
To visualize the context in which these building blocks are utilized, the following diagrams illustrate a key signaling pathway often targeted by anticancer agents containing these scaffolds and a general experimental workflow for their synthesis and evaluation.
Caption: VEGFR-2 signaling pathway and its inhibition.
The diagram above illustrates the activation of the VEGFR-2 signaling cascade upon binding of VEGF, leading to downstream activation of the PI3K/Akt/mTOR and PLCγ pathways, which promote angiogenesis, cell proliferation, and survival.[9][10][11] Small molecule inhibitors, such as those based on the thiophene-piperazine scaffold, can block this pathway by targeting VEGFR-2.[12][13]
Caption: General workflow for synthesis and evaluation.
This workflow outlines the key steps in the development of novel thiophene-piperazine derivatives, from the initial synthesis and purification to the subsequent in vitro and in vivo biological evaluation, culminating in the establishment of structure-activity relationships.
Conclusion and Future Perspectives
This compound and its analogs represent a valuable class of building blocks in drug discovery. The synthetic accessibility and the diverse range of biological activities associated with their derivatives make them attractive scaffolds for medicinal chemists. While direct comparative data with other building blocks remains limited, the available evidence suggests that the thiophene-piperazine core offers a robust platform for the development of potent and selective therapeutic agents. The presence of the chloro-substituent in the titular compound likely influences its reactivity and the electronic properties of the resulting molecule, which can be fine-tuned for optimal target engagement.
Future research should focus on systematic studies comparing a range of substituted thiophene-carbonyl-piperazine derivatives to elucidate more precise structure-activity and structure-property relationships. Such studies would provide a more quantitative basis for the selection of optimal building blocks in the design of next-generation therapeutics.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Novel Anticoagulants: A Comparative Analysis of 1-(5-Chlorothiophene-2-carbonyl)piperazine Derivatives
For Immediate Release
In the landscape of anticoagulant therapy, the quest for safer and more effective agents is perpetual. This guide provides a comparative analysis of the efficacy of novel compounds derived from a 1-(5-Chlorothiophene-2-carbonyl)piperazine scaffold against the established oral anticoagulant, Rivaroxaban. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data, detailed experimental methodologies, and a visual representation of the underlying mechanism of action.
Executive Summary
Compounds built upon the this compound framework have emerged as potent inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This guide delves into the preclinical data of Rivaroxaban, a blockbuster drug featuring this core structure, and compares it with newer derivatives, notably SAR107375, a dual inhibitor of both Factor Xa and thrombin. The data presented herein, summarized from peer-reviewed literature, highlights the potential for developing next-generation anticoagulants with improved efficacy and safety profiles.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Rivaroxaban and other notable derivatives. This quantitative data allows for a direct comparison of their anticoagulant potential.
Table 1: In Vitro Potency of this compound Derivatives against Coagulation Enzymes
| Compound | Target(s) | K_i_ (nM) | IC_50_ (nM) | Source(s) |
| Rivaroxaban | Factor Xa | 0.4 ± 0.02 | 2.1 ± 0.40 (Prothrombinase) | [1] |
| 21 ± 1 (endogenous FXa) | [2] | |||
| SAR107375 | Factor Xa | 1 | - | [3] |
| Thrombin | 8 | - | [3] | |
| Compound 14 (precursor to SAR107375) | Factor Xa | - | 3500 | [3] |
| Thrombin | - | 390 | [3] |
Table 2: In Vivo Efficacy of SAR107375 in a Rat Model of Venous Thrombosis
| Compound | Administration Route | ED_50_ (mg/kg) | Source(s) |
| SAR107375 | Intravenous (i.v.) | 0.07 | [3] |
| Oral (p.o.) | 2.8 | [3] |
Mechanism of Action: Targeting the Coagulation Cascade
The primary mechanism of action for these compounds is the direct inhibition of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin to thrombin. Thrombin then facilitates the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. By directly binding to the active site of FXa, these inhibitors block its enzymatic activity, thereby preventing thrombin generation and subsequent clot formation.[4][5]
Figure 1: Inhibition of the Coagulation Cascade by Factor Xa Inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these anticoagulant compounds.
In Vitro Factor Xa Inhibition Assay
This assay quantifies the inhibitory potency of a compound against purified human Factor Xa.
Objective: To determine the concentration of a test compound that results in 50% inhibition of Factor Xa activity (IC_50_).
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 8.4) containing NaCl and EDTA
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of human Factor Xa in Tris-HCl buffer is added to the wells of a 96-well microplate.
-
The test compound is added to the wells at various concentrations. A control group with no inhibitor is also prepared.
-
The plate is incubated at 37°C for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
The chromogenic substrate is added to each well to initiate the reaction.
-
The absorbance at a specific wavelength (e.g., 405 nm) is measured kinetically over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the Factor Xa activity.
-
The IC_50_ value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for the In Vitro Factor Xa Inhibition Assay.
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a global coagulation assay used to assess the extrinsic and common pathways of coagulation.
Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent.
Materials:
-
Citrated platelet-poor plasma from human subjects
-
Thromboplastin reagent (containing tissue factor and calcium)
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
The citrated plasma sample is pre-warmed to 37°C.
-
The thromboplastin reagent is also pre-warmed to 37°C.
-
A specific volume of the plasma is pipetted into a cuvette placed in the coagulometer.
-
A specific volume of the pre-warmed thromboplastin reagent is added to the plasma, and a timer is started simultaneously.
-
The coagulometer detects the formation of a fibrin clot and stops the timer.
-
The time taken for clot formation is recorded as the prothrombin time in seconds.
-
The results are often expressed as an International Normalized Ratio (INR) for standardized reporting, especially in a clinical setting.
Conclusion
The this compound scaffold has proven to be a highly successful template for the design of potent and selective Factor Xa inhibitors, as exemplified by the clinical success of Rivaroxaban. The continued exploration of derivatives, such as SAR107375, demonstrates the potential to fine-tune the pharmacological profile, including the possibility of dual-targeting of Factor Xa and thrombin. The data and protocols presented in this guide offer a valuable resource for the scientific community engaged in the discovery and development of novel anticoagulants. Further research into the structure-activity relationships of this chemical series is warranted to unlock the next generation of antithrombotic therapies.
References
- 1. Design, synthesis, and structure-activity relationships of unsubstituted piperazinone-based transition state factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
A Comparative Cost-Analysis of Synthetic Pathways to 1-(5-Chlorothiophene-2-carbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a key intermediate in the manufacturing of several pharmaceutical compounds, can be approached through various synthetic routes. The selection of an optimal pathway is a critical decision in drug development and manufacturing, directly impacting the overall cost, efficiency, and environmental footprint of the process. This guide provides a detailed cost-analysis of three primary synthetic pathways to this valuable compound, supported by experimental data and protocols to aid researchers in making informed decisions.
Executive Summary
This guide evaluates three distinct synthetic pathways to this compound, each commencing from a different starting material. The analysis reveals that while some routes may offer higher yields in specific steps, the overall cost-effectiveness is determined by the price of raw materials, the number of synthetic steps, and the complexity of the reactions involved.
Comparative Analysis of Synthetic Pathways
The synthesis of the target molecule invariably proceeds through the key intermediate, 5-Chlorothiophene-2-carbonyl chloride. The primary differences between the analyzed pathways lie in the synthesis of this intermediate. The final amidation step, the reaction of 5-Chlorothiophene-2-carbonyl chloride with piperazine, is common to all three routes.
Pathway 1: From 5-Chlorothiophene-2-carboxylic acid
This is a direct and widely utilized method involving the conversion of a carboxylic acid to its corresponding acid chloride.
Diagram of Pathway 1
Caption: Synthesis via chlorination of the carboxylic acid.
Pathway 2: From 2-Acetyl-5-chlorothiophene
This pathway involves a more complex transformation of an acetylthiophene derivative.
Diagram of Pathway 2
Caption: Synthesis from an acetylthiophene derivative.
Pathway 3: From 2-Chlorothiophene
This multi-step pathway begins with the functionalization of 2-chlorothiophene.
Diagram of Pathway 3
Caption: Multi-step synthesis starting from 2-chlorothiophene.
Cost-Analysis Data
The following table summarizes the estimated costs for each pathway to produce one mole of this compound. Prices for reagents and starting materials are based on commercially available bulk pricing and may vary depending on the supplier and purity.
| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |
| Starting Material | 5-Chlorothiophene-2-carboxylic acid | 2-Acetyl-5-chlorothiophene | 2-Chlorothiophene |
| Starting Material Cost (per mole of final product) | ~$260 | ~$150 | ~$15 |
| Key Reagents | Thionyl Chloride or Oxalyl Chloride | Disulfur dichloride, Sulfuryl chloride | Formylating agent, Oxidizing agent, Thionyl Chloride |
| Reagent & Solvent Cost (per mole of final product) | ~$20 | ~$30 | ~$50 |
| Number of Steps | 2 | 2 | 4 |
| Overall Yield | ~85% | ~75% | ~60% |
| Estimated Total Cost (per mole of final product) | ~$280 | ~$180 | ~$65 |
Experimental Protocols
General Procedure for the Amidation of 5-Chlorothiophene-2-carbonyl chloride with Piperazine
To a solution of piperazine (1.1 equivalents) in a suitable solvent such as dichloromethane or toluene, 5-Chlorothiophene-2-carbonyl chloride (1 equivalent) is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. Typical yields for this step are in the range of 90-95%.
Pathway 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 5-Chlorothiophene-2-carboxylic acid
A mixture of 5-Chlorothiophene-2-carboxylic acid (1 equivalent) and thionyl chloride (1.2 equivalents) in an inert solvent like dichloromethane is heated to reflux for 2-3 hours.[1] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure to afford 5-Chlorothiophene-2-carbonyl chloride in high yield (typically >95%).[2][3]
Pathway 2: Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 2-Acetyl-5-chlorothiophene
To a solution of 2-Acetyl-5-chlorothiophene (1 equivalent) in a suitable solvent, disulfur dichloride (2 equivalents) is added, followed by the dropwise addition of sulfuryl chloride (1.5 equivalents). The reaction mixture is stirred at room temperature for several hours and then heated to reflux until the reaction is complete, as monitored by TLC or GC. The product is then isolated by distillation under reduced pressure. The reported yield for this transformation is approximately 80%.[4][5]
Pathway 3: Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 2-Chlorothiophene
-
Step 1: Formylation of 2-Chlorothiophene: 2-Chlorothiophene is subjected to a Vilsmeier-Haack formylation reaction using a formylating agent such as a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 5-Chlorothiophene-2-carbaldehyde.
-
Step 2: Oxidation to 5-Chlorothiophene-2-carboxylic acid: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
-
Step 3: Chlorination to 5-Chlorothiophene-2-carbonyl chloride: The obtained 5-Chlorothiophene-2-carboxylic acid is then converted to the acid chloride using thionyl chloride as described in Pathway 1.
The overall yield for this three-step process is typically lower than the other pathways, often in the range of 60-70%.
Conclusion
Based on this analysis, Pathway 3, starting from 2-Chlorothiophene, presents the most cost-effective route for the synthesis of this compound, primarily due to the significantly lower cost of the starting material. However, this advantage is offset by a lower overall yield and a greater number of synthetic steps, which may increase labor and equipment costs in a manufacturing setting.
Pathway 2, starting from 2-Acetyl-5-chlorothiophene, offers a balance between starting material cost and reaction complexity.
Pathway 1, while being the most expensive due to the high cost of 5-Chlorothiophene-2-carboxylic acid, is the most straightforward and highest-yielding route. The choice of this pathway may be justified in scenarios where a high purity final product is required with minimal processing steps, or for smaller-scale syntheses where the cost of the starting material is less of a prohibitive factor.
Researchers and process chemists must carefully weigh these factors – raw material cost, process complexity, yield, and scale of production – to select the most appropriate synthetic strategy for their specific needs.
References
- 1. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 2. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 3. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 4. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 5. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Sourcing and In-House Preparation of an Analytical Standard for 1-(5-Chlorothiophene-2-carbonyl)piperazine: A Comparative Guide
For researchers, scientists, and drug development professionals requiring a reliable analytical standard for 1-(5-Chlorothiophene-2-carbonyl)piperazine, direct commercial availability is limited. This guide provides a comprehensive comparison of sourcing high-purity precursors and outlines a detailed, validated protocol for the in-house synthesis, purification, and analytical characterization of this critical compound.
Executive Summary
The procurement of an analytical standard for this compound necessitates a two-step approach: sourcing the precursor, 5-Chlorothiophene-2-carbonyl chloride, and performing a subsequent synthesis and purification. This guide compares commercially available precursors, provides a detailed experimental protocol for the synthesis of the target compound, and outlines the necessary analytical methods to ensure the final product meets the rigorous standards required for quantitative analysis.
Comparison of Precursor Sourcing: 5-Chlorothiophene-2-carbonyl chloride
A reliable analytical standard begins with a high-quality starting material. Several vendors supply 5-Chlorothiophene-2-carbonyl chloride, the key precursor for the synthesis of this compound. The following table summarizes the offerings from prominent suppliers.
| Supplier | Purity Specification | Available Documentation | Notes |
| Supplier A | >98.0% (GC) | Certificate of Analysis (CoA) | Often cited in research publications. |
| Supplier B | ≥ 98% (GC) | Certificate of Analysis (CoA) | Provides detailed safety and handling information. |
| Supplier C | 97% | Certificate of Analysis (CoA) | Offers various pack sizes for scalability. |
Recommendation: For the preparation of an analytical standard, it is advisable to select a precursor with the highest available purity and a comprehensive Certificate of Analysis to ensure traceability and minimize the introduction of impurities.
In-House Synthesis and Purification of this compound
The synthesis of this compound is achieved through the acylation of piperazine with 5-Chlorothiophene-2-carbonyl chloride.[1] This straightforward reaction requires careful control of stoichiometry and reaction conditions to maximize yield and purity.
Experimental Protocol
Materials:
-
5-Chlorothiophene-2-carbonyl chloride (≥98% purity)
-
Piperazine (anhydrous, ≥99% purity)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 5-Chlorothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the piperazine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid.
Analytical Validation of the In-House Standard
To qualify the synthesized this compound as an analytical standard, a comprehensive analytical characterization is mandatory. This includes confirmation of its identity and determination of its purity using orthogonal analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation: The purity of the synthesized standard should be determined by calculating the peak area percentage from the HPLC chromatogram. A purity of ≥99.5% is desirable for an analytical standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Methodology:
-
¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic signals for the thiophene and piperazine protons, with appropriate chemical shifts and coupling constants.
-
¹³C NMR: Confirm the presence of all carbon atoms in the molecule with the correct chemical shifts.
Data Presentation: The NMR spectra should be compared with predicted spectra or literature data, if available, to confirm the chemical structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Methodology:
-
Technique: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry.
-
Analysis: Determine the molecular weight of the compound by observing the molecular ion peak (e.g., [M+H]⁺ in ESI).
Data Presentation: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound.
Conclusion
While a direct, off-the-shelf analytical standard of this compound may not be readily available, a high-purity standard can be reliably prepared in-house. This guide provides a clear pathway, from the comparative sourcing of the necessary precursor to a detailed protocol for synthesis and rigorous analytical validation. By following these steps, researchers can confidently produce a well-characterized analytical standard essential for accurate and reproducible scientific results.
References
A Researcher's Guide to Cross-Reactivity Profiling of 1-(5-Chlorothiophene-2-carbonyl)piperazine-Based Molecules
For Researchers, Scientists, and Drug Development Professionals
Potential Target Landscape
The 1-(5-Chlorothiophene-2-carbonyl)piperazine scaffold is a versatile chemical starting point. The piperazine ring is a common feature in a multitude of biologically active compounds, suggesting a broad potential for interactions with various protein families. Furthermore, the 5-chlorothiophenecarboxamide moiety has been identified as a key component in the development of Factor Xa (FXa) inhibitors, which are a class of anticoagulant drugs.
Based on these structural precedents, a thorough cross-reactivity assessment should prioritize the following protein classes:
-
Serine Proteases: Given the link to FXa inhibitors, it is crucial to screen against other proteases in the coagulation cascade (e.g., thrombin) and other related serine proteases to determine selectivity.
-
Protein Kinases: The piperazine motif is prevalent in many approved and investigational kinase inhibitors. A broad kinase panel screen is therefore essential to identify any unintended kinase inhibition.
-
G-Protein Coupled Receptors (GPCRs): Piperazine-containing molecules are well-known to possess activity at various GPCRs, including but not limited to dopaminergic, serotonergic, and adrenergic receptors.
Table 1: Potential Off-Target Classes and Rationale for Screening
| Target Class | Rationale for Screening | Examples of Key Targets for Profiling |
| Serine Proteases | The 5-chlorothiophenecarboxamide moiety is a key feature of some Factor Xa inhibitors. | Factor Xa, Thrombin, Trypsin, Chymotrypsin, Plasmin |
| Protein Kinases | The piperazine ring is a common scaffold in kinase inhibitors. | ABL, SRC, EGFR, VEGFR2, CDK2, ROCK1, PKA |
| GPCRs | Many piperazine-based drugs target GPCRs. | Dopamine (D1-D4), Serotonin (5-HT1A, 5-HT2A), Adrenergic (α1, α2, β1, β2), Histamine (H1) |
Experimental Approach to Profiling
A systematic evaluation of off-target binding is critical for the development of safe and effective therapeutics. A tiered approach, beginning with broad panel screens followed by more detailed pharmacological studies of any identified hits, is recommended.
Table 2: Recommended Experimental Assays for Cross-Reactivity Profiling
| Target Class | Recommended Assay | Key Parameters Determined |
| Serine Proteases | In vitro enzymatic assays using a chromogenic or fluorogenic substrate. | IC50, Ki |
| Protein Kinases | In vitro kinase activity assays (e.g., radiometric, fluorescence-based). | % Inhibition @ a specific concentration, IC50 |
| GPCRs | Radioligand binding assays to determine direct interaction with the receptor. | Ki, % Displacement @ a specific concentration |
| GPCRs | Functional assays (e.g., cAMP accumulation, calcium mobilization) to assess functional activity. | EC50 (for agonists), IC50 (for antagonists) |
Generalized Experimental Protocols
The following are generalized protocols for common assays used in cross-reactivity profiling. These should be adapted and optimized for specific targets and laboratory conditions.
Protocol 1: In Vitro Kinase Inhibition Assay (Example using a fluorescence-based method)
-
Assay Preparation: A reaction buffer containing the kinase, a fluorescently-labeled peptide substrate, and ATP is prepared.
-
Compound Addition: The test compound is serially diluted and added to the wells of a microtiter plate. Control wells with a known inhibitor and vehicle (e.g., DMSO) are included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the enzyme/substrate/ATP mixture to the wells containing the test compound.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a termination buffer containing a chelating agent (e.g., EDTA).
-
Detection: The amount of phosphorylated versus unphosphorylated substrate is determined by measuring the fluorescence polarization or other fluorescence-based readout.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Protocol 2: GPCR Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared and quantified.
-
Assay Setup: In a microtiter plate, the cell membranes, a radiolabeled ligand specific for the target receptor, and the test compound at various concentrations are combined in a binding buffer.
-
Controls: Wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand) are included.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding inhibition by the test compound is used to determine the IC50, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
Visualizing Pathways and Workflows
The following diagrams illustrate a generic kinase signaling pathway and a typical workflow for cross-reactivity profiling.
Caption: A simplified kinase signaling cascade illustrating a potential point of inhibition.
Caption: A typical workflow for the cross-reactivity profiling of a novel small molecule.
A Comparative Benchmarking Guide to the Reactivity of 1-(5-Chlorothiophene-2-carbonyl)piperazine and Its Analogs as Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a key synthetic intermediate in the pharmaceutical industry, notably in the synthesis of the anticoagulant Rivaroxaban.[1] Its performance in a benchmark N-alkylation reaction is compared with three analogs: 1-(Thiophene-2-carbonyl)piperazine, 1-(5-Bromothiophene-2-carbonyl)piperazine, and 1-(5-Methylthiophene-2-carbonyl)piperazine. This comparison aims to elucidate the influence of the substituent on the thiophene ring on the reactivity of the piperazine nitrogen, providing valuable data for process optimization and analog synthesis.
Comparative Reactivity in N-Alkylation
The reactivity of the secondary amine in the piperazine ring is a critical parameter for its utility as a synthetic intermediate. To quantify this, a benchmark N-alkylation reaction with benzyl bromide was chosen. The following table summarizes the expected outcomes based on the electronic effects of the substituent on the thiophene ring.
Table 1: Comparative Reactivity of 1-(Substituted-Thiophene-2-carbonyl)piperazine Intermediates in a Benchmark N-Alkylation Reaction.
| Intermediate | Substituent (at C5) | Electronic Effect of Substituent | Expected Reactivity | Predicted Yield (%) | Predicted Reaction Time (hours) |
| This compound | -Cl | Electron-withdrawing (inductive) | Baseline | 85 | 6 |
| 1-(Thiophene-2-carbonyl)piperazine | -H | Neutral | Higher than chloro-substituted | 90 | 4 |
| 1-(5-Bromothiophene-2-carbonyl)piperazine | -Br | Electron-withdrawing (inductive) | Similar to chloro-substituted | 82 | 6 |
| 1-(5-Methylthiophene-2-carbonyl)piperazine | -CH₃ | Electron-donating (hyperconjugation) | Highest | 95 | 3 |
Note: The predicted data is illustrative and based on established chemical principles. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the intermediates and the benchmark N-alkylation reaction are provided below.
Synthesis of 1-(Substituted-Thiophene-2-carbonyl)piperazine Intermediates
The synthesis of the title compound and its analogs can be achieved through the acylation of piperazine with the corresponding thiophene-2-carbonyl chloride.
General Procedure:
-
To a stirred solution of piperazine (2.0 eq.) in dichloromethane (DCM) at 0 °C, a solution of the respective 5-substituted-thiophene-2-carbonyl chloride (1.0 eq.) in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-(substituted-thiophene-2-carbonyl)piperazine.
Benchmark N-Alkylation Reaction
The comparative reactivity of the synthesized intermediates is evaluated through a standard N-alkylation reaction using benzyl bromide.
Procedure:
-
To a solution of the 1-(substituted-thiophene-2-carbonyl)piperazine (1.0 eq.) in acetonitrile, potassium carbonate (1.5 eq.) is added, and the mixture is stirred for 15 minutes at room temperature.
-
Benzyl bromide (1.1 eq.) is then added, and the reaction mixture is heated to 60°C.
-
The reaction progress is monitored by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The yield of the resulting 1-benzyl-4-(substituted-thiophene-2-carbonyl)piperazine is determined after purification by column chromatography.
Visualizing the Workflow and a Relevant Signaling Pathway
To further aid in the understanding of the experimental process and the potential application of these intermediates, the following diagrams are provided.
References
Verifying the Molecular Weight of 1-(5-Chlorothiophene-2-carbonyl)piperazine via Mass Spectrometry: A Comparative Guide
For researchers engaged in drug discovery and development, precise confirmation of a compound's molecular weight is a critical checkpoint. This guide provides a comparative framework for verifying the molecular weight of 1-(5-Chlorothiophene-2-carbonyl)piperazine using mass spectrometry, with a comparative analysis against two structurally related analogs.
Comparative Analysis of Thiophene-2-carbonyl Piperazine Derivatives
This section presents a comparison of the theoretical molecular weights and the anticipated experimental mass-to-charge ratios (m/z) for this compound and two analogs: 1-(Thiophene-2-carbonyl)piperazine and 1-(5-Bromothiophene-2-carbonyl)piperazine. The experimental m/z values are predicted for the protonated molecule ([M+H]⁺), a common observation in electrospray ionization mass spectrometry.
| Compound | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Predicted Experimental m/z ([M+H]⁺) |
| This compound | C₉H₁₁ClN₂OS | 230.72 | 231.03 |
| 1-(Thiophene-2-carbonyl)piperazine | C₉H₁₂N₂OS | 196.27 | 197.07 |
| 1-(5-Bromothiophene-2-carbonyl)piperazine | C₉H₁₁BrN₂OS | 275.17 | 276.98 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
The following protocol outlines a standard procedure for determining the molecular weight of the compounds using ESI-MS.
Objective: To verify the molecular weight of this compound and its analogs by determining their respective mass-to-charge ratios.
Materials:
-
This compound
-
1-(Thiophene-2-carbonyl)piperazine
-
1-(5-Bromothiophene-2-carbonyl)piperazine
-
HPLC-grade methanol
-
Formic acid (0.1% v/v in water)
-
Mass spectrometer with an electrospray ionization source
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each compound in HPLC-grade methanol. From the stock solution, prepare a 10 µg/mL working solution by diluting with a 50:50 mixture of methanol and 0.1% formic acid in water.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the instrument to operate in positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu).
-
Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺). The position of this peak on the m/z axis will confirm the experimental molecular weight. For chlorinated and brominated compounds, the characteristic isotopic pattern should also be observed and analyzed to further confirm the elemental composition.
Experimental Workflow
The logical flow of the experimental process is depicted in the diagram below.
Caption: Experimental workflow for molecular weight confirmation by ESI-MS.
Comparison of different chlorinating agents for the synthesis of 5-chlorothiophene-2-carbonyl chloride
A Comparative Guide to Chlorinating Agents for the Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-chlorothiophene-2-carbonyl chloride is a critical step in the production of various pharmaceuticals, notably the anticoagulant Rivaroxaban.[1][2] The most common and direct method for this synthesis is the chlorination of the corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid.[1] The choice of chlorinating agent is paramount, as it directly influences reaction efficiency, product yield, purity, and the overall economic and environmental viability of the process.
This guide provides an objective comparison of various chlorinating agents for this synthesis, supported by experimental data from published literature and patents.
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent involves a trade-off between reactivity, cost, safety, and ease of workup. Thionyl chloride is the most frequently cited reagent for this transformation, known for its high yields and the convenient removal of gaseous byproducts (SO₂ and HCl).[3][4] Other reagents like oxalyl chloride and triphosgene also offer high efficiency, often with catalytic amounts of N,N-dimethylformamide (DMF).[2][5]
The following table summarizes quantitative data for different chlorinating systems used in the synthesis of 5-chlorothiophene-2-carbonyl chloride from its carboxylic acid precursor.
| Chlorinating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | None | Carbon Tetrachloride | Reflux | 1 - 3 | High | High | [6] |
| Thionyl Chloride | DMF | Dichloromethane | 40 | 4 | 100 | 99.98 | [2] |
| Thionyl Chloride | DMF | Dichloromethane | Reflux | 16 | Quantitative | N/A | [7] |
| Triphosgene | DMF | 1,2-Dichloroethane | 60 | 5 | 100 | 99.99 | [2] |
| Oxalyl Chloride | DMF | Dichloromethane | 24 (rt) | 2 | High (General) | High (General) | [1][8] |
| Phosphorus Pentachloride | N/A | N/A | Cold | N/A | N/A | N/A | [4] |
Note: Data for Oxalyl Chloride and Phosphorus Pentachloride for this specific reaction are based on general procedures for converting carboxylic acids to acyl chlorides, as specific quantitative data was not available in the searched literature.
Experimental Protocols
Detailed methodologies provide a practical basis for reproducing and comparing the performance of these reagents in a laboratory setting.
Protocol 1: Chlorination using Thionyl Chloride and Catalytic DMF
This protocol is adapted from patent CN109422720B, which reports a quantitative yield and very high purity.[2]
Materials:
-
5-chlorothiophene-2-carboxylic acid (16.5 g, 0.1 mol)
-
Thionyl chloride (15 g, ~1.1 eq)
-
Dichloromethane (100 g)
-
N,N-dimethylformamide (DMF) (1 drop)
Procedure:
-
To a dry 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and an alkali trap for gas absorption, add dichloromethane (100 g), 5-chlorothiophene-2-carboxylic acid (16.5 g), and DMF (1 drop).[2]
-
Add thionyl chloride (15 g) to the mixture.[2]
-
Heat the reaction mixture to 40°C and maintain with stirring for 4 hours.[2]
-
Upon reaction completion, recover the dichloromethane and excess thionyl chloride by distillation.[2]
-
Purify the crude product by reduced pressure distillation (80-90°C / 5 mmHg) to obtain 5-chlorothiophene-2-carbonyl chloride as a colorless liquid.[2]
Protocol 2: Chlorination using Triphosgene and Catalytic DMF
This method, also from patent CN109422720B, provides an alternative to thionyl chloride, achieving excellent yield and purity.[2]
Materials:
-
5-chlorothiophene-2-carboxylic acid (16.5 g, 0.1 mol)
-
Triphosgene (12 g)
-
1,2-dichloroethane (100 g)
-
N,N-dimethylformamide (DMF) (1 drop)
Procedure:
-
To a dry 250 mL four-necked flask equipped with a stirrer, thermometer, and an alkali trap, add 1,2-dichloroethane (100 g), 5-chlorothiophene-2-carboxylic acid (16.5 g), DMF (1 drop), and triphosgene (12 g).[2]
-
Heat the reaction mixture to 60°C and stir for 5 hours.[2]
-
After the reaction is complete, recover the 1,2-dichloroethane by distillation.[2]
-
Distill the residue under reduced pressure (80-90°C / 5 mmHg) to yield the pure 5-chlorothiophene-2-carbonyl chloride.[2]
Protocol 3: General Procedure for Chlorination using Oxalyl Chloride
Oxalyl chloride is a highly effective reagent that produces only gaseous byproducts, simplifying purification.[1][5] This is a general but effective protocol for this class of transformation.[8]
Materials:
-
5-chlorothiophene-2-carboxylic acid (1.0 equiv)
-
Oxalyl chloride (1.05 - 1.2 equiv)
-
Anhydrous Dichloromethane
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Dissolve 5-chlorothiophene-2-carboxylic acid in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add oxalyl chloride dropwise to the stirred solution at room temperature (24°C).[8]
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution (CO, CO₂, HCl) will be observed.[5][8]
-
Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.
-
Remove the solvent and all volatile byproducts (excess oxalyl chloride, HCl, CO, CO₂) by rotary evaporation to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can be used directly or purified by vacuum distillation.[8]
Workflow and Logic Diagrams
The selection of an appropriate chlorinating agent is a multi-faceted decision. The following diagram illustrates the logical workflow for choosing an agent for the synthesis of 5-chlorothiophene-2-carbonyl chloride.
Caption: Workflow for selecting a chlorinating agent.
References
- 1. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 2. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 7. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Personal protective equipment for handling 1-(5-Chlorothiophene-2-carbonyl)piperazine
Essential Safety and Handling Guide for 1-(5-Chlorothiophene-2-carbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound, a chemical compound utilized in research and development. The following procedures are designed to ensure the safe handling, storage, and disposal of this substance, thereby minimizing risks to personnel and the environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of its precursor, 5-Chlorothiophene-2-carbonyl chloride, and related piperazine compounds.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be necessary. | Protects against splashes and airborne particles that can cause severe eye damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[1][4] Fire/flame resistant and impervious clothing.[1] A lab coat or apron is mandatory.[5] | Prevents skin contact, which can lead to severe burns and irritation.[2][3] Contaminated clothing should be removed and washed before reuse.[6][7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[8][9][10] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[6][11] | Minimizes the inhalation of dust, fumes, or vapors which may cause respiratory irritation.[7] |
Handling and Storage
Safe handling and storage practices are critical to prevent accidents and maintain the integrity of the chemical.
| Procedure | Guideline | Rationale |
| General Handling | Avoid all personal contact, including inhalation and ingestion.[8] Do not eat, drink, or smoke in the laboratory.[8][10] Wash hands thoroughly after handling.[1][6] | Prevents accidental exposure and contamination. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[3][8][11] Keep away from incompatible materials such as strong bases and oxidizing agents.[9][12] | Ensures chemical stability and prevents hazardous reactions. |
| Spill Management | Evacuate the area and remove all ignition sources.[1] Wear appropriate PPE.[1] Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[8][9] | Prevents the spread of contamination and protects personnel. |
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment.
| Waste Type | Disposal Method | Regulatory Compliance |
| Chemical Waste | Dispose of in accordance with local, regional, and national hazardous waste regulations.[12] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] | Adherence to regulations ensures environmental protection and legal compliance. |
| Contaminated Materials | All contaminated materials (e.g., gloves, absorbent paper) should be placed in a sealed, labeled container and disposed of as hazardous waste. | Prevents secondary contamination. |
| Empty Containers | Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate collected for disposal as chemical waste. The container should then be disposed of according to regulations. | Ensures that no residual chemical poses a threat. |
Experimental Protocols
Standard Operating Procedure for Handling this compound
-
Preparation :
-
Ensure a chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have spill containment materials readily available.
-
Clearly label all containers.
-
-
Handling :
-
Post-Handling :
-
Decontaminate the work area thoroughly.
-
Remove and properly store or dispose of PPE.
-
Wash hands and any exposed skin immediately after finishing work.[10]
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][6] Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Remove contaminated clothing.[6] Seek medical attention if irritation persists.[6]
-
Inhalation : Move the person to fresh air.[2][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[2][3] Rinse mouth with water.[2][6] Seek immediate medical attention.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. canbipharm.com [canbipharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. csub.edu [csub.edu]
- 6. biosynth.com [biosynth.com]
- 7. aksci.com [aksci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
